molecular formula C13H10BrNO3 B183181 2-(Benzyloxy)-1-bromo-3-nitrobenzene CAS No. 688363-79-3

2-(Benzyloxy)-1-bromo-3-nitrobenzene

Cat. No.: B183181
CAS No.: 688363-79-3
M. Wt: 308.13 g/mol
InChI Key: IJAMXMAVDDCHHD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-3-nitrobenzene is a useful research compound. Its molecular formula is C13H10BrNO3 and its molecular weight is 308.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAMXMAVDDCHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619184
Record name 2-(Benzyloxy)-1-bromo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688363-79-3
Record name 2-(Benzyloxy)-1-bromo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unambiguous structure elucidation is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel chemical entities. This guide presents a comprehensive, multi-technique approach to the structural determination of 2-(Benzyloxy)-1-bromo-3-nitrobenzene, a polysubstituted aromatic compound. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we construct a self-validating workflow that moves from molecular formula to complete constitutional assignment. This document serves as a practical framework for researchers facing similar analytical challenges, emphasizing the causality behind experimental choices and the logical synergy between different spectroscopic methods.

Introduction: The Imperative of Structural Integrity

In the fields of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function, reactivity, and safety profile. The process of structure elucidation, therefore, is not merely an academic exercise but a critical step in the validation of any new compound.[1][2] This guide uses this compound as a representative model for a complex aromatic molecule, outlining a systematic and robust pathway to its characterization. The relative positioning of the bromo, benzyloxy, and nitro groups presents a non-trivial analytical challenge, requiring a combination of techniques to resolve potential isomerism and confirm connectivity.[3]

The chosen analytical workflow is designed to be self-validating. Each piece of spectroscopic evidence corroborates the others, building an unassailable case for the proposed structure. We will begin by postulating a logical synthetic route, which provides a theoretical basis for the expected molecular structure, and then proceed to systematically acquire and interpret the analytical data required for its confirmation.

Contextual Framework: Proposed Synthesis

A plausible and efficient route to synthesize the target compound is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][6][7] This reaction involves the deprotonation of a phenol followed by an SN2 attack on a suitable electrophile.

Proposed Reaction:

  • Starting Materials: 2-Bromo-6-nitrophenol and Benzyl Bromide.

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone or N,N-Dimethylformamide (DMF)

  • Mechanism: The phenolic proton of 2-bromo-6-nitrophenol is acidic and readily removed by the base to form a phenoxide ion.[8][9] This nucleophilic phenoxide then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether product.[4][5]

This synthetic context is crucial as it grounds our analytical investigation. We are not working in a vacuum; we have a strong hypothesis about the molecular formula (C₁₃H₁₀BrNO₃) and the core connectivity of the atoms.

The Multi-Technique Elucidation Workflow

The definitive confirmation of the structure of this compound requires a synergistic application of several spectroscopic techniques.[2][10][11] Nuclear magnetic resonance (NMR) spectroscopy forms the core of the investigation, providing detailed information on the carbon-hydrogen framework, while Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer vital complementary data on molecular mass and functional groups, respectively.[12][13]

Elucidation_Workflow cluster_synthesis Hypothesis Generation cluster_data Data Acquisition & Primary Analysis cluster_correlation Correlation & Connectivity cluster_confirmation Final Confirmation Synthesis Proposed Synthesis: Williamson Ether Synthesis MS Mass Spectrometry (MS) Determine Molecular Formula Synthesis->MS Provides Target Mass (C₁₃H₁₀BrNO₃) IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR Predicts Key Bonds (NO₂, C-O-C, Ar-H) NMR1D 1D NMR (¹H, ¹³C, DEPT) Initial H/C Framework MS->NMR1D Confirms Formula for NMR IR->NMR1D Confirms FGs for NMR NMR2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR1D->NMR2D Assign Initial Signals Structure Structure Confirmed: This compound NMR2D->Structure Unambiguous Connectivity

Caption: Key HMBC correlations confirming connectivity.

Crucial HMBC Correlations for Confirmation:

  • A correlation from the benzylic CH₂ protons to the carbon bearing the oxygen (C2) on the nitrobenzene ring. This is the definitive link proving the ether connection.

  • Correlations from the same CH₂ protons to the ipso-carbon of the benzyl ring's phenyl group and to C1 and/or C6 of the nitrobenzene ring.

  • Correlations from the aromatic protons on the nitrobenzene ring (e.g., H4) to their neighboring carbons (e.g., C3 and C5) which validates their relative positions.

Data Integration and Final Structure Verification

  • MS confirms the molecular formula C₁₃H₁₀BrNO₃.

  • IR confirms the presence of Ar-NO₂, C-O-C ether, and aromatic ring functional groups.

  • ¹H and ¹³C NMR provide the correct count of unique proton and carbon environments.

  • COSY establishes the spin system of the three adjacent protons on the nitrobenzene ring.

  • HSQC links each proton to its attached carbon.

  • HMBC provides the critical long-range correlations that piece the entire puzzle together, unequivocally connecting the benzyl group to the 2-position of the 1-bromo-3-nitrobenzene core via an ether linkage.

This self-validating system, where each piece of data supports the others, leaves no room for ambiguity and confirms the structure as this compound.

Experimental Protocols

Protocol 5.1: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

  • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).

  • Analyze the resulting spectrum for the [M]⁺ and [M+2]⁺ ions and compare the observed m/z to the theoretical value for C₁₃H₁₀BrNO₃.

Protocol 5.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve ~10-15 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra on a 400 MHz (or higher) spectrometer.

  • Process the data using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra.

  • Reference the ¹H spectrum to the residual CHCl₃ signal (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ signal (δ 77.16 ppm).

Conclusion

The structure elucidation of a novel or complex organic molecule like this compound is a systematic process of hypothesis testing and data integration. By combining the foundational information from a logical synthesis with the detailed insights from a suite of modern analytical techniques—MS, IR, and multi-dimensional NMR—we can achieve an unambiguous and robust structural assignment. This guide has demonstrated not just the steps involved, but the critical thinking that connects them, providing a reliable framework for researchers in the chemical sciences.

References

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Structure elucidation: Significance and symbolism. (2025). ScienceDirect. Retrieved from [Link]

  • Preparation method of 1-bromo-3-nitrobenzene. (2014). Google Patents.
  • Structure elucidation. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944-1951. Retrieved from [Link]

  • Cid, M. M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. Retrieved from [Link]

  • Structure Elucidation of Organic Compounds. (2023). YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Elemental Analysis. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. (n.d.). SciSpace. Retrieved from [Link]

  • Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. (2016). PubMed. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Preceden. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • Combined Spectroscopic and Computational Study of Nitrobenzene Activation. (n.d.). MDPI. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • Determination of nitrobenzenes and nitrochlorobenzenes in water samples. (2025). ResearchGate. Retrieved from [Link]

  • Elemental analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Selective detection of unknown organic bromine compounds. (2025). ResearchGate. Retrieved from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]

  • Williamson ether synthesis. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

  • Electronic Structure of Nitrobenzene. (n.d.). The Journal of Physical Chemistry A. Retrieved from [Link]

  • 2-Bromo-6-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

  • Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. (n.d.). MDPI. Retrieved from [Link]

  • Mass spectrum of molecules with 1Br and 1Cl. (2024). YouTube. Retrieved from [Link]

  • IR Spectroscopy - Basic Introduction. (2020). YouTube. Retrieved from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • m-BROMONITROBENZENE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • This compound. (n.d.). Georganics. Retrieved from [Link]

  • Spectroscopic Analysis. (n.d.). EBSCO. Retrieved from [Link]

  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. (2026). Organic Letters. Retrieved from [Link]

Sources

IUPAC name for C13H10BrNO3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid (C13H10BrNO3)

Abstract

The chemical scaffold of substituted pyridones is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the compound with the molecular formula C13H10BrNO3, identified as 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid.[1] This document serves as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a plausible synthetic pathway, and potential avenues for biological investigation. Given the novelty of this specific molecule and the limited availability of direct experimental data, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for future research and application.

Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is paramount for scientific research. The molecular formula C13H10BrNO3 corresponds to the International Union of Pure and Applied Chemistry (IUPAC) name 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid .[1]

The core structure consists of a 2-pyridone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. This core is substituted at three positions:

  • N1-position: A (2-bromophenyl)methyl group is attached to the nitrogen atom of the pyridone ring. This substituent introduces a bulky, halogenated aromatic moiety.

  • C2-position: An oxo group (=O) is present, defining the molecule as a 2-pyridone.

  • C3-position: A carboxylic acid (-COOH) group is attached, which can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and potential interactions with biological targets.

The structural arrangement of these functional groups is critical for the molecule's overall chemical behavior and potential pharmacological activity.

Figure 1: Chemical structure of 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The predicted properties for C13H10BrNO3 are summarized below. These values are computationally derived and provide a valuable baseline for experimental design.

PropertyValueSource
Molecular Weight 308.13 g/mol [1]
Monoisotopic Mass 306.9844 Da[1]
XLogP3 (Predicted) 2.9[1]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 4Calculated
Rotatable Bond Count 3Calculated

The XLogP value of 2.9 suggests moderate lipophilicity, indicating that the compound may have reasonable membrane permeability. The presence of a single hydrogen bond donor (the carboxylic acid) and multiple acceptors enhances its potential for specific interactions with biological macromolecules.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process, starting from commercially available ethyl 2-hydroxynicotinate.

G start Ethyl 2-hydroxynicotinate (Starting Material) step1 Step 1: N-Alkylation start->step1 reagent1 2-Bromobenzyl bromide Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent1->step1 intermediate Ethyl 1-[(2-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate step1->intermediate step2 Step 2: Ester Hydrolysis intermediate->step2 reagent2 Aqueous Base (e.g., NaOH or LiOH) Acidic Workup (e.g., HCl) reagent2->step2 product 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid (Final Product) step2->product

Figure 2: Proposed two-step synthesis workflow.
Experimental Protocol: Synthesis

Step 1: N-Alkylation of Ethyl 2-hydroxynicotinate

  • To a solution of ethyl 2-hydroxynicotinate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 1-[(2-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and a mild inorganic base like K₂CO₃ is sufficient to deprotonate the hydroxyl group of the pyridone tautomer, activating it for nucleophilic attack on the electrophilic benzyl bromide.

Step 2: Saponification of the Ester

  • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH, 3.0 eq) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid.

Causality: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. The final acidification step is crucial to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Potential Biological Activity and Avenues for Investigation

While this specific molecule is not extensively documented in biological literature, its structural motifs are present in compounds with known pharmacological activities. This allows for the formulation of rational hypotheses for its potential applications.

Structural Analogs and Potential Targets
  • Quinoline and Pyridone Scaffolds: The core structure is related to quinolones and quinolines, which are known to possess a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[2]

  • Carboxylic Acid Moiety: The carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and can act as a zinc-binding group in metalloenzyme inhibitors.

  • Bromophenyl Group: The presence of a bromine atom can enhance binding affinity through halogen bonding and can modulate the pharmacokinetic properties of the molecule.

Based on these features, potential areas of investigation for C13H10BrNO3 include its activity as an enzyme inhibitor (e.g., for kinases, HDACs, or cyclooxygenases) or as an antagonist for certain receptors.

Hypothetical Mechanism of Action: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The pyridone ring of C13H10BrNO3 could potentially form hydrogen bonds with the hinge region of a kinase, a common interaction motif for inhibitors. The bromophenyl group could then extend into a more hydrophobic region of the active site, contributing to binding affinity and selectivity.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor C13H10BrNO3 hinge Hinge Region (Hydrogen Bonding) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region pyridone Pyridone Core pyridone->hinge Forms H-bonds bromophenyl Bromophenyl Group bromophenyl->hydrophobic_pocket Van der Waals & Halogen Bonds carboxyl Carboxylic Acid carboxyl->solvent_front Interacts with solvent or polar residues

Figure 3: Hypothetical binding mode of C13H10BrNO3 in a kinase active site.

General Experimental Protocol: In Vitro Kinase Inhibition Assay

To investigate the hypothetical activity as a kinase inhibitor, a generic in vitro kinase assay can be employed. This protocol is designed as a self-validating system by including appropriate controls.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid against a target kinase.

Materials:

  • Target kinase enzyme

  • Peptide substrate specific to the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (C13H10BrNO3) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 384-well white microplates

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Prepare similar dilutions for the staurosporine positive control.

  • Reaction Setup:

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of the serially diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells.

    • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (staurosporine) and negative (DMSO) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol provides a robust method for the initial screening and potency determination of the test compound as a potential kinase inhibitor.

Conclusion

The compound 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid (C13H10BrNO3) represents a novel chemical entity with potential for further investigation in drug discovery and development. Its structure, featuring a pyridone core, a carboxylic acid, and a bromophenyl substituent, suggests plausible interactions with various biological targets, particularly protein kinases. This guide provides a foundational understanding of its chemical properties, a viable synthetic strategy, and a clear rationale for future pharmacological studies. The protocols and workflows outlined herein offer a starting point for researchers to synthesize and evaluate this compound, potentially unlocking new therapeutic applications.

References

  • PubChem. (n.d.). B(sub 67) (C13H10BrNO3). National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

physical and chemical properties of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular scaffolds is paramount. This compound emerges as a compound of significant interest, not as an end-product, but as a highly functionalized and versatile intermediate. Its unique substitution pattern—featuring a bulky, cleavable protecting group (benzyloxy), a handle for cross-coupling or nucleophilic substitution (bromo), and a powerful electron-withdrawing group that both directs and activates reactivity (nitro)—makes it a valuable starting point for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the core physical, chemical, and spectroscopic properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind its reactivity, offering field-proven insights into its application as a synthetic intermediate. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative sources to empower your research and development endeavors.

Compound Identification and Core Characteristics

Proper identification is the bedrock of any chemical investigation. The fundamental identifiers for this compound are cataloged below.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 688363-79-3[1][2]
Molecular Formula C₁₃H₁₀BrNO₃[2][3]
Molecular Weight 308.13 g/mol [1]
Synonyms 1-Bromo-3-nitro-2-(phenylmethoxy)benzene; 1-Bromo-3-nitro-2-[(phenylmethyl)oxy]benzene[4]
InChI Key IJAMXMAVDDCHHD-UHFFFAOYSA-N
Chemical Structure

The arrangement of functional groups on the benzene ring is the primary determinant of the molecule's properties and reactivity.

Caption: 2D structure of this compound.

Physical and Spectroscopic Profile

Understanding the physical state and spectral characteristics is crucial for handling, reaction setup, and product characterization.

Physical Properties

This compound is typically supplied as a solid and should be stored in a dry, room-temperature environment to maintain its integrity.[1]

PropertyValueRemarksSource(s)
Physical Form Solid-[4]
Boiling Point 411.2 ± 30.0 °CPredicted value[2][4]
Density 1.524 ± 0.06 g/cm³Predicted value[2][4]
Storage Sealed in dry, room temperaturePrevents hydrolysis and degradation[1]
Purity Typically ≥98%Varies by supplier
Predicted Spectroscopic Data

While specific spectra should be run on a sample-by-sample basis, the following provides an expert prediction of key signals for structural confirmation.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (nitro-substituted ring): Expect complex multiplets in the 7.0-8.0 ppm region for the three protons on the main benzene ring. The proton between the bromo and nitro groups will likely be the most downfield.

    • Benzyloxy Protons: A sharp singlet around 5.0-5.3 ppm corresponding to the two benzylic (-O-CH₂ -Ph) protons. A multiplet in the 7.2-7.5 ppm region for the five protons of the phenyl ring.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Expect 12 distinct signals. Carbons bonded to electronegative atoms (O, Br, N) will be significantly shifted. The carbon bearing the nitro group (C3) will be downfield, as will the carbon attached to oxygen (C2). The carbon bonded to bromine (C1) will be further upfield relative to the others.

    • Benzyloxy Carbon: The benzylic carbon (-O-C H₂-Ph) signal is expected around 70-75 ppm.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 307 and 309, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Properties and Reactivity Analysis

The true utility of this compound lies in its predictable and exploitable reactivity, which is governed by the interplay of its three key functional groups.

Electronic Effects and Reactivity Rationale
  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence deactivates the ring toward electrophilic aromatic substitution.[5] Crucially, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex), especially when positioned ortho or para to a leaving group.[6][7]

  • Bromo Group (-Br): While a deactivator for electrophilic substitution due to its inductive effect, bromine is an excellent leaving group in SNAr reactions.[5] It also serves as a critical handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Benzyloxy Group (-OCH₂Ph): This ether group acts as a protecting group for the phenol. It is generally stable to many reaction conditions but can be readily cleaved via hydrogenolysis (e.g., H₂, Pd/C) to reveal the hydroxyl group for further functionalization.

Key Reaction Pathways

The strategic positioning of the substituents makes SNAr the most prominent and synthetically useful reaction pathway.

SNAr_Workflow substrate 2-(Benzyloxy)-1-bromo- 3-nitrobenzene reagents Nucleophile (e.g., R-NH₂) + Base (e.g., K₂CO₃) + Aprotic Polar Solvent (e.g., DMSO) substrate->reagents 1. Combine conditions Heat (80-120 °C) reagents->conditions 2. React intermediate Meisenheimer Complex (Stabilized by -NO₂) conditions->intermediate product Substituted Product intermediate->product 3. Elimination of Br⁻ workup Aqueous Workup & Purification product->workup 4. Isolate

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr).

The nitro group at the 3-position is ortho to the bromine leaving group at the 1-position. This spatial relationship provides powerful activation for SNAr, making the C1 position highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, alkoxides, thiols). This is a more favorable pathway than substitution on an analogue like 1-bromo-3-nitrobenzene, where the nitro group is meta to the leaving group and cannot provide resonance stabilization.[6][7]

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a sophisticated starting material. Its value is in providing a scaffold that can be elaborated in multiple, controlled steps.

  • Scaffold for Kinase Inhibitors: The substituted aminobenzene core, accessible via SNAr, is a common feature in many kinase inhibitors. The benzyloxy and nitro groups can be further modified post-substitution.

  • Synthesis of PARP Inhibitors: Related bromo-nitro aromatic structures are precursors in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy.[8]

  • Fragment-Based Drug Discovery: It serves as a well-functionalized fragment for building larger molecules with desired pharmacological properties. The ability to perform sequential SNAr, cross-coupling, and deprotection reactions allows for the systematic exploration of chemical space.

Safety and Handling

Adherence to safety protocols is non-negotiable. The compound is classified with the following hazards:

Hazard TypeGHS CodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1][4]
Hazard Statements H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]
Precautionary Statements P280Wear protective gloves/eye protection.[1][9]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.[9]

  • In case of accidental exposure, follow the first aid measures outlined in the precautionary statements.

Exemplar Experimental Protocol: SNAr with Aniline

This protocol provides a self-validating, step-by-step methodology for a typical SNAr reaction. The causality for each choice is explained.

Objective: To synthesize N-(2-(benzyloxy)-3-nitrophenyl)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Protocol:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 3.08 g, 10 mmol).

    • Add anhydrous potassium carbonate (2.76 g, 20 mmol). Causality: K₂CO₃ is a mild, solid base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

    • Flush the flask with an inert gas (Nitrogen or Argon). Causality: Prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

  • Addition of Reagents:

    • Add anhydrous DMSO (50 mL) via syringe. Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr mechanism.

    • Add aniline (1.12 g, 12 mmol). Causality: A slight excess of the nucleophile ensures the complete consumption of the starting material.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 8-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (200 mL). Causality: This step quenches the reaction and dissolves the DMSO and inorganic salts.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Causality: The organic product is more soluble in ethyl acetate than in water.

    • Combine the organic layers and wash with brine (2 x 50 mL). Causality: Brine wash helps to remove residual water and DMSO from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-(benzyloxy)-3-nitrophenyl)aniline.

References

  • Georganics. (n.d.). This compound. Retrieved from [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). This compound CAS 688363-79-3. Retrieved from [Link]

  • Nanjing Okem Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-1-bromo-3-nitrobenzene is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. Its trifunctionalized aromatic core, featuring a benzyloxy ether, a bromine atom, and a nitro group, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of the starting materials and a detailed, field-proven protocol for the synthesis of this valuable compound, grounded in the principles of the Williamson ether synthesis.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This robust and versatile SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 2-bromo-6-nitrophenol acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.[1][2][3][4]

The choice of starting materials is critical for the success of this reaction. 2-Bromo-6-nitrophenol is the ideal precursor, providing the core aromatic structure with the desired bromine and nitro substituents. Benzyl bromide or benzyl chloride serve as the source of the benzyloxy group. A suitable base is required to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide in situ. Anhydrous potassium carbonate is a commonly used and effective base for this purpose, offering good reactivity and ease of handling.[5]

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound from 2-bromo-6-nitrophenol and benzyl bromide.

Materials:

  • 2-Bromo-6-nitrophenol

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-6-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension. The volume of acetone should be sufficient to ensure effective stirring.

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with ethyl acetate.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated brine solution to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel to obtain the final product of high purity.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Bromo-6-nitrophenol 2-Bromo-6-nitrophenol Reaction Mixture Reaction Mixture 2-Bromo-6-nitrophenol->Reaction Mixture Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction Mixture Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Mixture Base Acetone Acetone Acetone->Reaction Mixture Solvent Filtration Filtration Reaction Mixture->Filtration Reflux Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Key Reaction Parameters

ParameterValue/ConditionRationale
Starting Phenol 2-Bromo-6-nitrophenolProvides the core aromatic structure with the desired substituents.
Benzylation Agent Benzyl BromideA reactive electrophile for the Williamson ether synthesis.
Base Anhydrous Potassium CarbonateA mild and effective base for deprotonating the phenol.
Solvent Anhydrous AcetoneA polar aprotic solvent that facilitates the SN2 reaction.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursEnsures complete conversion of the starting material.

Causality Behind Experimental Choices

  • Choice of Base: While stronger bases like sodium hydride could be used, potassium carbonate is preferred for its lower basicity, which minimizes potential side reactions. Its insolubility in acetone also simplifies the work-up process, as it can be easily removed by filtration.

  • Solvent Selection: A polar aprotic solvent like acetone is crucial for the SN2 mechanism of the Williamson ether synthesis. It solvates the cation of the base, leaving the anion (phenoxide) more nucleophilic, while not solvating the nucleophile itself to the extent that its reactivity is diminished.

  • Reaction Temperature: Heating the reaction to reflux is necessary to overcome the activation energy barrier of the reaction. The nitro group on the aromatic ring is electron-withdrawing, which slightly decreases the nucleophilicity of the phenoxide, thus requiring elevated temperatures for an efficient reaction.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method for producing this important chemical intermediate. By carefully selecting the starting materials and optimizing the reaction conditions, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful synthesis and further application of this versatile molecule in various fields of chemical research and development.

References

  • chemeurope.com. Williamson ether synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

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An In-depth Technical Guide to Electrophilic Aromatic Substitution in Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) reactions involving nitrobenzene and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing these reactions, the mechanistic underpinnings of the observed selectivity, and practical, field-proven methodologies.

The Profound Influence of the Nitro Group: Deactivation and meta-Direction

The nitro group (-NO₂) is a quintessential example of a strongly deactivating substituent in the context of electrophilic aromatic substitution.[1][2][3] Its powerful electron-withdrawing nature significantly reduces the electron density of the aromatic ring, rendering it less nucleophilic and thus less reactive towards electrophiles.[1][2][3][4] This deactivation is a consequence of two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework.[3]

  • Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic ring via resonance, further delocalizing the π-electrons and creating partial positive charges on the ortho and para positions.[1][3]

This pronounced electron deficiency makes the aromatic ring in nitrobenzene significantly less reactive than benzene itself. Consequently, more vigorous reaction conditions, such as higher temperatures and stronger acids, are often necessary to facilitate electrophilic substitution.[5]

The electron-withdrawing character of the nitro group also dictates the regioselectivity of the substitution. Incoming electrophiles will preferentially attack the position of highest relative electron density. In nitrobenzene, the meta positions are less deactivated than the ortho and para positions, which bear a partial positive charge due to resonance.[1][6] This leads to the nitro group being a strong meta-director.[3][7][8]

Mechanistic Insights: The Wheland Intermediate

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a carbocation intermediate known as the Wheland intermediate or arenium ion.[9][10] The stability of this intermediate is a critical factor in determining both the reaction rate and the regiochemical outcome.

  • Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile. For instance, in nitration, the nitronium ion (NO₂⁺) is formed from the reaction of concentrated nitric and sulfuric acids.[11][12][13][14]

  • Nucleophilic Attack and Formation of the Wheland Intermediate: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile.[9] This is the slow, rate-determining step as it disrupts the aromaticity of the ring.[9]

  • Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. This is a fast step.[9]

The directing effect of the nitro group can be rationalized by examining the resonance structures of the Wheland intermediates formed upon attack at the ortho, para, and meta positions.

Visualization of Mechanistic Principles

The following diagram illustrates the resonance structures of the Wheland intermediate for ortho, para, and meta attack on nitrobenzene.

G ortho1 Intermediate 1 (Unfavorable) ortho2 Intermediate 2 ortho1->ortho2 ortho3 Intermediate 3 ortho2->ortho3 meta1 Intermediate 1 meta2 Intermediate 2 meta1->meta2 meta3 Intermediate 3 meta2->meta3 para1 Intermediate 1 para2 Intermediate 2 para1->para2 para3 Intermediate 3 (Unfavorable) para2->para3

Caption: Wheland intermediates for EAS on nitrobenzene.

For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly destabilized arrangement, making the formation of these intermediates energetically unfavorable. In contrast, for meta attack, the positive charge is never located on the carbon bearing the nitro group, resulting in a relatively more stable intermediate. Consequently, the activation energy for meta substitution is lower, and this product is formed preferentially.[6]

Key Electrophilic Aromatic Substitution Reactions of Nitrobenzene Derivatives

Despite the deactivating nature of the nitro group, several important EAS reactions can be carried out on nitrobenzene, typically under forcing conditions.

Nitration

The introduction of a second nitro group onto the nitrobenzene ring requires more stringent conditions than the nitration of benzene. The reaction is typically carried out at a higher temperature with a mixture of concentrated nitric acid and sulfuric acid.[15] The primary product is 1,3-dinitrobenzene.[7][8][15]

Isomer Distribution in the Nitration of Nitrobenzene:

IsomerPercentage
ortho~6%
meta~93%
para~1%

Data sourced from typical experimental outcomes.[9]

  • Reagent Preparation: Carefully prepare a nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid in a flask, while cooling in an ice bath.

  • Reaction Setup: In a separate round-bottomed flask equipped with a reflux condenser and a dropping funnel, place 15 mL (18 g) of nitrobenzene.

  • Addition of Nitrating Mixture: Slowly add the nitrating mixture to the nitrobenzene dropwise, ensuring the temperature of the reaction mixture does not exceed 100°C.

  • Heating: After the addition is complete, heat the mixture on a water bath at 100°C for one hour.

  • Work-up: Allow the mixture to cool and then pour it slowly into a beaker containing approximately 400 mL of ice-cold water.

  • Isolation and Purification: The solid 1,3-dinitrobenzene that precipitates is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then recrystallized from ethanol.

Halogenation

Halogenation of nitrobenzene also requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), and typically proceeds at a slower rate than the halogenation of benzene. The major product is the meta-substituted halonitrobenzene.

For example, the chlorination of nitrobenzene yields primarily 3-chloronitrobenzene.[16]

Isomer Distribution in the Chlorination of Nitrobenzene: [16]

IsomerPercentage
ortho-chloronitrobenzene~10%
meta-chloronitrobenzene~86%
para-chloronitrobenzene~4%
Sulfonation

Sulfonation of nitrobenzene is achieved by heating it with fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃).[5][13] The electrophile in this reaction is SO₃. The reaction yields 3-nitrobenzenesulfonic acid. Recent advancements have demonstrated efficient sulfonation using liquid SO₃ in a microreactor, achieving high yields in a short residence time.[17]

G start Start: Nitrobenzene and Fuming Sulfuric Acid react Heat Reaction Mixture (e.g., 100°C) start->react quench Cool and Quench with Ice Water react->quench isolate Isolate Product (e.g., as a salt) quench->isolate purify Purify by Recrystallization isolate->purify end End: 3-Nitrobenzenesulfonic Acid purify->end

Caption: General workflow for the sulfonation of nitrobenzene.

Friedel-Crafts Reactions: A Case of Extreme Deactivation

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with nitrobenzene as a substrate.[18][19][20] The strong deactivation of the ring by the nitro group prevents the nucleophilic attack on the carbocation or acylium ion electrophile.[18][19][20] In fact, nitrobenzene is often used as a solvent for Friedel-Crafts reactions on other, more reactive aromatic compounds.[18][20]

The Role of Multiple Substituents

When a nitrobenzene derivative already contains other substituents, the regiochemical outcome of a subsequent EAS reaction is determined by the combined directing effects of all groups present.

  • Activating vs. Deactivating Groups: If an activating group and a deactivating group are present, the activating group generally controls the position of substitution.[2]

  • Competing Deactivating Groups: In cases like 1,3-dibromo-5-nitrobenzene, the cumulative electron-withdrawing effects further deactivate the ring.[21] The directing effects of all substituents must be considered to predict the site of electrophilic attack.

Conclusion and Future Perspectives

The electrophilic aromatic substitution of nitrobenzene derivatives is a cornerstone of synthetic organic chemistry, providing access to a wide array of functionalized aromatic compounds that are valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of the deactivating and meta-directing influence of the nitro group is paramount for designing successful synthetic strategies. While the inherent low reactivity of these substrates presents challenges, the development of more potent catalyst systems and innovative reaction conditions, such as those employed in microreactor technology, continues to expand the synthetic utility of these important reactions.

References

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 3). Nitrobenzene - Aromatic Substitution Reactions. Retrieved from [Link]

  • Quora. (2022, September 5). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? Retrieved from [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • SD Chemistry. (2021, January 25). ONC-12/Electrophilic Substitution Reactions of Nitrobenzene/Organic Nitrogen Compounds/TN 12th Std [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Dr. KP. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The first Friedel-Crafts reaction of nitrobenzene. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of m-Dinitrobenzene from Nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Chen, Y., Su, Y., Jiao, F., & Chen, G. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Advances, 2(14), 5637-5644. [Link]

  • vibzzlab. (2020, September 20). 1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 14.1: Overview. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 22). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Retrieved from [Link]

  • Chemguide. (n.d.). nitration of benzene and methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved from [Link]

  • Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Retrieved from [Link]

  • Quora. (2017, May 7). The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why?. Retrieved from [Link]

  • SGKmistry. (2020, November 8). Preparation of m-dinitrobenzene from nitrobenzene- PART I #experiment #BSc #BCU #SGKmistry [Video]. YouTube. Retrieved from [Link]

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Methodological & Application

Introduction: Navigating Steric and Electronic Challenges in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-(Benzyloxy)-1-bromo-3-nitrobenzene: Protocols and Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds under generally mild conditions.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, offers broad functional group tolerance and utilizes reagents that are often less toxic and more stable than those in other cross-coupling methods.[2][3][4]

This guide focuses on a particularly instructive substrate: This compound . This molecule is a valuable building block in medicinal chemistry and materials science, but its structure presents a classic synthetic challenge.[4] The aryl bromide is activated toward the crucial oxidative addition step by the potent electron-withdrawing nitro group at the meta-position.[4] However, the bulky ortho-benzyloxy group introduces significant steric hindrance, which can impede the approach of the palladium catalyst and complicate subsequent steps in the catalytic cycle.[5][6][7][8]

Successfully coupling this substrate requires a nuanced understanding of the reaction mechanism and careful optimization of catalysts, ligands, and conditions. This application note provides senior researchers and drug development professionals with a detailed protocol, mechanistic explanations, and troubleshooting advice to effectively utilize this compound in the synthesis of complex biaryl compounds.

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] Understanding each step is critical for rational optimization.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step of the entire process and results in a square planar Pd(II) complex.[10] The reactivity of the halide is crucial, following the general trend of I > OTf > Br >> Cl.[11]

  • Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the palladium center. For this to occur, the organoboron compound, typically a boronic acid, must be activated by a base.[3][12] The base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily exchanges its organic group with the halide on the Pd(II) complex.[13]

  • Reductive Elimination : The final step is the reductive elimination of the two organic groups from the Pd(II) center. This forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][10]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂-R Transmetal->ArPdAr R-B(OH)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Ar-R Product Biaryl Product (Ar-R) RedElim->Product ArylHalide 2-(Benzyloxy)-1-bromo- 3-nitrobenzene (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Transmetal

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • Reagents :

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous 1,4-Dioxane (8 mL)

    • Deionized Water (2 mL)

  • Equipment :

    • 10-25 mL Schlenk flask or round-bottom flask

    • Magnetic stir bar and stirrer/hotplate

    • Reflux condenser

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.

  • Solvent Addition : Prepare a 4:1 mixture of dioxane and water. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Using a syringe, add the degassed solvent (10 mL total) to the reaction flask.

  • Heating and Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Experimental_Workflow start Start setup 1. Add Solids to Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat at 100 °C solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Complete purify 7. Column Chromatography workup->purify end Pure Product purify->end

Figure 2: General Experimental Workflow for the Suzuki Coupling.

Data Presentation: Optimizing for Success

The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields, especially with sterically demanding substrates. The following table illustrates representative conditions for the coupling of this compound with various arylboronic acids.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95[4]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10010~92
2-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (4.5)K₃PO₄ (2)Toluene11016~88
3-Thienylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF/H₂O (5:1)908~90
Causality Behind Experimental Choices
  • Catalyst & Ligand System : For simple, unhindered partners, a standard catalyst like Pd(PPh₃)₄ may suffice.[14] However, for the sterically encumbered 2-(benzyloxy) group and especially when coupling with ortho-substituted boronic acids, a more robust system is required. Combinations of a palladium precursor (Pd(OAc)₂ or Pd₂(dba)₃) with bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective.[6] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition, and their steric bulk facilitates the final reductive elimination step.[5][8]

  • Base : The choice of base influences the rate of transmetalation.[3] K₃PO₄ is a moderately strong base that is highly effective in many cases. Cs₂CO₃ is a stronger base that can accelerate reactions but may not be compatible with base-sensitive functional groups. K₂CO₃ is a milder and economical choice.[4] The presence of water is often beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the active borate species.[13]

  • Solvent : Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are commonly used due to their ability to dissolve the organic reagents and their high boiling points, which allow for elevated reaction temperatures.

Troubleshooting and Common Side Reactions

Even with an optimized protocol, challenges can arise. A systematic approach to troubleshooting is key.

  • Issue: Low or No Conversion

    • Cause : Inactive catalyst due to oxygen exposure.

    • Solution : Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

    • Cause : Inappropriate ligand for the substrate.

    • Solution : For this sterically hindered substrate, switch to a bulkier, more electron-rich ligand like SPhos, XPhos, or an N-heterocyclic carbene (NHC)-based system.

  • Issue: Significant Side Product Formation

    • Dehalogenation : The aryl bromide is reduced to 2-(benzyloxy)-1-nitrobenzene. This can occur if a hydride source is present, sometimes originating from the solvent (like an alcohol) or certain bases.[9]

    • Homocoupling : Formation of biphenyl from the boronic acid. This is often promoted by oxygen and can be suppressed by maintaining a rigorous inert atmosphere.

    • Protodeboronation : The C-B bond of the boronic acid is cleaved by a proton source before transmetalation can occur. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this side reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of sterically complex, nitro-substituted biaryls, which are valuable precursors in pharmaceutical and materials development.[15][16] Success hinges on mitigating the steric hindrance of the ortho-benzyloxy group by employing advanced catalyst systems featuring bulky, electron-rich ligands. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently perform this challenging yet rewarding coupling reaction.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • MDPI. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • PubMed Central. (2022, August 5). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

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Application Notes & Protocols: Strategic Use of 2-(Benzyloxy)-1-bromo-3-nitrobenzene in the Synthesis of Complex Organic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth exploration of 2-(Benzyloxy)-1-bromo-3-nitrobenzene, a highly versatile and strategically important building block in modern organic synthesis. We will dissect the molecule's inherent reactivity, which stems from its unique trifunctional nature: a palladium-friendly aryl bromide, an electron-withdrawing nitro group that serves as a precursor to a key amine functionality, and a stable benzyloxy protecting group. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, medicinal chemists, and drug development professionals the foundational knowledge to leverage this reagent for the construction of complex heterocyclic cores, such as carbazoles and dibenzofurans, which are prevalent in pharmaceuticals and advanced materials.

Introduction: A Trifunctional Linchpin for Complex Synthesis

This compound (CAS: 688363-79-3) is more than a simple aryl halide.[1][2] Its true synthetic power lies in the orthogonal reactivity of its three key functional groups. The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The nitro group powerfully activates the aryl ring towards nucleophilic attack and, more importantly, can be readily reduced to an aniline, setting the stage for intramolecular cyclization reactions. Finally, the benzyloxy group serves as a robust protecting group for a phenol, which can be unveiled in the later stages of a synthesis to reveal a new point for diversification. This combination allows for the deliberate and sequential construction of intricate molecular architectures.

Physicochemical Properties & Safe Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the reagent.

PropertyValueSource
CAS Number 688363-79-3[1][3]
Molecular Formula C₁₃H₁₀BrNO₃[1][3]
Molecular Weight 308.13 g/mol [1]
Predicted Boiling Point 411.2±30.0 °C[1]
Predicted Density 1.524±0.06 g/cm³[1]
Storage Sealed in dry, room temperature[3]

Safety & Handling:

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is the workhorse of this reagent, providing a reliable handle for palladium-catalyzed transformations. The electron-withdrawing nitro group ortho to the bromide enhances its reactivity towards the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to less activated aryl bromides.[4]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[5][6][7] With this compound, it provides a direct route to 2-nitro-2'-substituted biphenyl ethers, the foundational precursors for various heterocyclic systems.

Causality of Component Selection:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable, pre-formed catalyst, while combinations like Pd(OAc)₂ with a phosphine ligand generate the active Pd(0) species in situ.[4][8]

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[6]

  • Solvent: A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is commonly used to dissolve both the organic substrates and the inorganic base.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-Br Substrate->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene (8 mL) and Water (2 mL).[4]

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.[4]

  • Workup: After cooling to room temperature, add water (20 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9][10][11] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines.

Causality of Component Selection:

  • Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., SPhos, XPhos, BINAP) are often required to promote both the oxidative addition and the final reductive elimination step, which is typically the rate-limiting step.[10][11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, forming the active amido species for coupling.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Substrate Ar-Br Substrate->OxAdd Amine R₂NH Amine->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) dissolved in an anhydrous solvent such as toluene or dioxane (10 mL).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Core Application II: Synthesis of Fused Heterocyclic Systems

The true elegance of using this compound is realized in multi-step syntheses where its functionalities are sequentially unmasked and utilized to build complex heterocyclic cores.

Synthesis of Carbazoles

Carbazoles are a vital class of N-heterocycles found in numerous natural products and pharmaceuticals. The synthesis typically involves a cross-coupling reaction followed by a reductive cyclization.

Synthetic Strategy:

  • C-C Bond Formation: A Suzuki-Miyaura coupling reaction is performed to create the 2-nitrobiphenyl backbone.[12]

  • Nitro Group Reduction & Cyclization: The nitro group is then reduced. In a classic Cadogan reaction, this is achieved with a phosphine reagent like triethyl phosphite, which acts as both the reductant and the cyclizing agent, proceeding through a nitrene intermediate. Alternatively, the nitro group can be reduced to an amine (e.g., with H₂/Pd/C or SnCl₂), followed by a separate palladium-catalyzed intramolecular C-N bond formation to close the ring.[13]

Carbazole_Synthesis Start 2-(Benzyloxy)-1-bromo- 3-nitrobenzene Step1 Suzuki Coupling (Ar'-B(OH)₂, Pd Catalyst) Start->Step1 Intermediate1 2-Nitro-2'-aryl- (benzyloxy)biphenyl Step1->Intermediate1 Step2 Reductive Cyclization (e.g., P(OEt)₃) Intermediate1->Step2 Product Substituted Carbazole Step2->Product

Caption: Workflow for the synthesis of carbazole derivatives.

Protocol 3: Cadogan Reductive Cyclization for Carbazole Synthesis
  • Setup: To a flask containing the 2-nitrobiphenyl intermediate (1.0 mmol), add an excess of triethyl phosphite (5-10 equiv).

  • Reaction: Heat the mixture, typically to reflux (around 150-160 °C), under an inert atmosphere for 4-12 hours. The reaction is often run neat or in a high-boiling solvent like o-dichlorobenzene.[12]

  • Workup: Monitor the reaction for the disappearance of the starting material. After cooling, the excess triethyl phosphite can be removed under high vacuum.

  • Purification: The resulting residue is then purified by column chromatography or recrystallization to yield the carbazole product.

Synthesis of Dibenzofurans

Dibenzofurans are another privileged heterocyclic motif. The synthesis strategy is analogous to that of carbazoles, but targets an intramolecular C-O bond formation.

Synthetic Strategy:

  • C-C Bond Formation: A Suzuki coupling is used to form a 2-benzyloxy-2'-substituted-biphenyl.

  • Deprotection: The benzyloxy group is cleaved (see Section 5.1) to reveal a 2'-substituted-biphenyl-2-ol.

  • Intramolecular Cyclization: An intramolecular palladium-catalyzed C-H activation or an Ullmann-type coupling is employed to form the furan ring, yielding the dibenzofuran core.[14][15] This approach provides a powerful method for constructing the dibenzofuran skeleton from simple starting materials.[16]

Dibenzofuran_Synthesis Start 2-(Benzyloxy)-1-bromo- 3-nitrobenzene Step1 Suzuki Coupling (Ar'-B(OH)₂, Pd Catalyst) Start->Step1 Intermediate1 2-Nitro-2'-aryl- (benzyloxy)biphenyl Step1->Intermediate1 Step2 1. Nitro Reduction 2. Benzyl Deprotection Intermediate1->Step2 Intermediate2 2'-Aryl-2-aminophenol Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., Pd-catalyzed) Intermediate2->Step3 Product Substituted Dibenzofuran Step3->Product

Caption: A potential workflow for the synthesis of dibenzofuran derivatives.

Strategic Deprotection and Functional Group Interconversion

The final steps in a synthesis often involve manipulating the nitro and benzyloxy groups to reveal the final product or to enable further functionalization.

Cleavage of the Benzyloxy Protecting Group

The benzyloxy group is typically stable but can be removed under specific conditions to unmask the phenol.

  • Catalytic Hydrogenolysis: The most common method involves hydrogenation with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[17] This method is clean, yielding toluene as the only byproduct. However, it is not compatible with other reducible functional groups like nitro groups, alkenes, or alkynes.

  • Lewis Acids: Strong Lewis acids like boron trichloride (BCl₃) can effectively cleave benzyl ethers, often at low temperatures. The addition of a cation scavenger (e.g., pentamethylbenzene) is recommended to prevent side reactions.[17]

  • Oxidative Deprotection: For substrates sensitive to hydrogenation, oxidative methods can be employed. A nitroxyl radical catalyst in the presence of an oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA) has been shown to be effective at room temperature.[18][19]

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a pivotal step, especially for intramolecular cyclization strategies.

  • Catalytic Hydrogenation: This is a very clean and efficient method (e.g., H₂, Pd/C in ethanol or ethyl acetate). It can simultaneously deprotect the benzyloxy group if desired.

  • Metal-Acid Systems: Classic methods like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid or HCl, are robust and tolerate a wide range of functional groups, though the workup can be more involved.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a Pd/C catalyst is a milder alternative to using hydrogen gas and is highly effective.[20]

Conclusion

This compound stands out as a pre-functionalized and highly adaptable reagent for advanced organic synthesis. Its utility is rooted in the predictable and sequential reactivity of its aryl bromide, nitro, and benzyloxy moieties. By mastering palladium-catalyzed cross-coupling reactions, strategic reductive cyclizations, and controlled deprotection steps, researchers can efficiently construct high-value heterocyclic scaffolds like carbazoles and dibenzofurans. The protocols and mechanistic insights provided herein serve as a comprehensive guide for harnessing the full synthetic potential of this powerful building block in the pursuit of novel therapeutics and materials.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic-chemistry.org. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Intramolecular cyclisations of biphenyl-2-carboxyl radicals: evidence for a II-state aroyloxyl radical. RSC Publishing. [Link]

  • Arcadi, A., et al. (2013). Palladium-Catalyzed Cascade Reactions of 1-(3-Arylprop-2-ynyloxy)-2-bromo Benzene Derivatives with Organoboron Compounds. The Journal of Organic Chemistry, 78(9), 4490–4498. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Synthesis of Dibenzofurans Derivatives via Benzannulation of 2‐Nitrobenzofurans and Alkylidene Malononitriles. Researchgate.net. [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Researchgate.net. [Link]

  • Georganics. (n.d.). This compound - High purity. Georganics.com. [Link]

  • MDPI. (2020). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Mdpi.com. [Link]

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  • ResearchGate. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls. Researchgate.net. [Link]

  • National Institutes of Health. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Ncbi.nlm.nih.gov. [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Dibenzofurans. Science-of-synthesis.com. [Link]

  • Organic Chemistry Portal. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. En.wikipedia.org. [Link]

  • Google Patents. (n.d.). CN104211634A - Synthetic method of 2-bromocarbazole.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic-chemistry.org. [Link]

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  • National Institutes of Health. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction. Ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Researchgate.net. [Link]

  • RSC Publishing. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Publishing. [Link]

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  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Youtube.com. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Globalresearchonline.net. [Link]

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  • ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Researchgate.net. [Link]

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Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of the Sterically Hindered and Electron-Deficient Substrate, 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, substrates presenting both steric hindrance and strong electron-withdrawing groups pose significant challenges to standard protocols. This application note provides a comprehensive, field-proven protocol for the successful coupling of 2-(Benzyloxy)-1-bromo-3-nitrobenzene with various arylboronic acids. We delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a self-validating system designed for reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl scaffolds from challenging substrates.

Introduction: Overcoming the Challenge of a Demanding Substrate

The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[2] Its power lies in a catalytic cycle that deftly combines an organoboron species with an organic halide.[3][4] The substrate at the heart of this protocol, this compound, presents a dual challenge:

  • Steric Hindrance: The bulky benzyloxy group at the ortho position impedes both the initial oxidative addition of the palladium catalyst and the final reductive elimination step, which forms the desired C-C bond.[5][6]

  • Electronic Effects: While the electron-withdrawing nitro group can activate the C-Br bond towards oxidative addition, the overall electronic nature of the substrate and its coupling partner can influence the crucial transmetalation step.[7][8]

Successfully coupling this substrate requires a carefully optimized system that promotes the desired catalytic events while suppressing common side reactions like protodeboronation and catalyst decomposition.[5][9] This protocol employs a modern catalyst system designed to address these specific issues, ensuring high yields and clean reaction profiles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][7] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.[10] For sterically hindered substrates, this step can be rate-limiting.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][10]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X tm_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->tm_complex Transmetalation + Ar'B(OH)₂ / Base tm_complex->center_node Reductive Elimination re_product Ar-Ar' (Product)

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier Example
This compoundC₁₃H₁₀BrNO₃324.1316298-11-4Sigma-Aldrich
Arylboronic Acid (e.g., Phenylboronic Acid)C₆H₇BO₂121.9398-80-6Sigma-Aldrich
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd816.6472287-26-4Sigma-Aldrich
Potassium Phosphate, Tribasic (K₃PO₄)K₃PO₄212.277778-53-2Sigma-Aldrich
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11123-91-1Sigma-Aldrich
Water (Degassed)H₂O18.027732-18-5-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
Brine (Saturated NaCl solution)NaCl(aq)---
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-Aldrich
Equipment
  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Experimental_Workflow setup 1. Reaction Setup (Add Reagents) degas 2. Degassing (Evacuate & Backfill Ar/N₂) setup->degas heat 3. Reaction (Heat to 80-100 °C) degas->heat monitor 4. Monitoring (TLC / LC-MS) heat->monitor workup 5. Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 324 mg, 1.0 mmol), the arylboronic acid (1.2 equiv., e.g., 146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 equiv., e.g., 425 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv., 3 mol%, e.g., 24.5 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe to achieve a 4:1 solvent ratio. The total concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Considerations for Success & Troubleshooting

Rationale for Component Selection
  • Catalyst System (Pd(dppf)Cl₂): For sterically hindered substrates, ligands that are both electron-rich and bulky are often required.[7] The dppf ligand provides a large "bite angle" that facilitates the difficult reductive elimination step.[6] While more advanced Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) catalysts can also be highly effective, Pd(dppf)Cl₂ is a robust, reliable, and commercially available starting point for this type of transformation.[14][15]

  • Base (K₃PO₄): The choice of base is critical. It must be strong enough to form the reactive boronate species but not so harsh as to cause degradation of the starting materials or product.[11][12] K₃PO₄ is an excellent choice for many Suzuki couplings, providing a good balance of reactivity.[6] Cesium carbonate (Cs₂CO₃) is a stronger and often more effective alternative, particularly if yields are low.[10]

  • Solvent System (Dioxane/Water): The presence of water is often beneficial, as it helps to dissolve the inorganic base and facilitates the transmetalation step.[8][10] Anhydrous dioxane is an excellent solvent for dissolving the organic components. The ratio is key and may require optimization.

Troubleshooting Guide
Issue ObservedPotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficient reaction temperature or time.3. Inefficient oxidative addition.1. Ensure meticulous degassing of solvents and use of a robust inert atmosphere.[9]2. Increase temperature to 110 °C or extend reaction time.3. Switch to a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos) or an NHC ligand.[14][15]
Significant Side Products 1. Protodeboronation: Cleavage of the C-B bond of the boronic acid.2. Homocoupling: Coupling of two boronic acid molecules.1. Use a milder base (e.g., K₂CO₃) or switch to a boronic ester (e.g., a pinacol ester), which is more stable.[5][7]2. This is often caused by oxygen. Improve degassing procedures.[7]
Reaction Stalls 1. Catalyst decomposition at high temperatures.2. Boronic acid instability.1. Lower the reaction temperature and accept a longer reaction time. Consider a more thermally stable catalyst.2. Use a slight excess (1.1-1.5 equiv.) of the boronic acid. If stalling persists, add a second portion of boronic acid and catalyst mid-reaction.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is readily achievable with careful consideration of the reaction parameters. By employing a robust catalyst system like Pd(dppf)Cl₂ in conjunction with an appropriate base and solvent system, the steric and electronic challenges posed by the substrate can be effectively overcome. This protocol provides a reliable and reproducible method for the synthesis of valuable biaryl compounds, serving as a strong foundation for further optimization and application in complex molecule synthesis.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Matos, K., Soderquist, J. A. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Vechery, J., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Daini, M., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • PubMed. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides. [Link]

  • Oldenhuis, N. J., et al. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Shaughnessy, K. H. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

Sources

Introduction: Navigating the Complexities of Sterically Hindered Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2][3] The significance of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[3][4] These transformations are indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures.[1][5]

This guide focuses on a particularly challenging yet valuable substrate: This compound . Its structure presents a unique combination of electronic and steric challenges. The bromine atom is positioned between two bulky ortho substituents—a benzyloxy group and a nitro group. This steric hindrance can significantly impede the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[6][7] Furthermore, the powerful electron-withdrawing nature of the nitro group, while activating the aryl bromide towards oxidative addition, can also influence subsequent steps and introduce potential side reactions.[8][9][10]

This document provides a comprehensive analysis of the factors governing the successful cross-coupling of this substrate. We will delve into the mechanistic underpinnings, provide field-tested protocols for key transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offer insights into rational catalyst selection and reaction optimization.

Substrate Profile: this compound

A thorough understanding of the starting material is critical for successful reaction design.

  • Structure:

    Caption: Structure of the aryl halide substrate.

  • Key Physicochemical Properties:

    • CAS Number: 688363-79-3

    • Molecular Formula: C₁₃H₁₀BrNO₃

    • Molecular Weight: 308.13 g/mol

    • Appearance: Solid

    • Reactivity: The C-Br bond is the primary site for palladium-catalyzed cross-coupling. The ortho benzyloxy and nitro groups create a sterically congested environment around the bromine atom. The electron-withdrawing nitro group makes the aryl ring electron-deficient, which generally facilitates the oxidative addition of the Pd(0) catalyst.[10]

The Palladium Catalytic Cycle: A Mechanistic Overview

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step, especially with sterically hindered substrates.

  • Transmetalation/Ligand Exchange: The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[3] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Palladium_Cross_Coupling_Cycle General Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)-R'(L₂) (Transmetalation Product) PdII_Aryl->PdII_Coupling Transmetalation R_M R'-M (Coupling Partner) PdII_Coupling->Pd0 Reductive Elimination Ar_R Ar-R' (Product) MX M-X PdII_Coupling->MX Byproduct ArX Ar-X (Aryl Halide) Suzuki_Workflow start Start: Prepare Schlenk Flask add_solids 1. Add Solids: - Aryl Bromide (1 equiv) - Boronic Acid (1.2-1.5 equiv) - Pd Precursor (1-5 mol%) - Ligand (2-10 mol%) - Base (2-3 equiv) start->add_solids evacuate 2. Evacuate and Backfill with Inert Gas (e.g., Argon) add_solids->evacuate add_solvent 3. Add Degassed Solvent (e.g., Toluene/H₂O) evacuate->add_solvent heat 4. Heat Reaction Mixture (e.g., 80-110 °C) add_solvent->heat monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor workup 6. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End: Characterized Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, to achieve a 0.1 M concentration of the aryl bromide).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001885-92
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1101688-95
3,5-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1002475-83
2-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901280-88

Note: Yields are illustrative and based on couplings of similar sterically hindered aryl bromides.

Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. [13][14][15]The reaction requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex. [12]Given the steric hindrance of the substrate, specialized ligands that facilitate the challenging reductive elimination step are crucial. [13] Key Considerations:

  • Catalyst/Ligand System: Systems based on bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) are highly effective. Pre-catalysts, where the ligand is already coordinated to palladium, can offer improved reactivity and reproducibility.

  • Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. [14]* Amine Scope: Both primary and secondary alkyl and aryl amines can be used, though reaction conditions may need optimization for less nucleophilic amines.

Experimental Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried vial.

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or CPME) to the vial.

  • Seal the vial and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction until completion (typically 4-20 hours).

  • After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineXPhos Pd G3NaOtBuToluene1101290-97
AnilineRuPhos Pd G3LHMDSDioxane1001878-85
n-ButylamineXPhos Pd G3NaOtBuCPME100885-93
DiethylamineJosiphos Pd G3K₃PO₄Toluene1202465-75

Note: Yields are illustrative. Stronger bases and more advanced catalysts are generally needed for less reactive amines.

Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. [2][16]The classic protocol uses a dual-catalyst system of palladium and copper(I). [16][17]The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate. [18] Key Considerations:

  • Catalyst System: A standard system consists of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically copper(I) iodide (CuI).

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It acts as both the base and, often, the solvent.

  • Solvent: Anhydrous THF or DMF can be used in conjunction with the amine base.

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed, which often require a stronger base and a more active palladium/ligand system.

Experimental Protocol: Sonogashira Coupling

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed solvent such as THF, followed by an amine base like triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if the reaction is sluggish.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with saturated NH₄Cl solution (to remove copper salts), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Data Presentation: Representative Sonogashira Couplings

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF50685-94
1-HexynePdCl₂(PPh₃)₂ / CuIDIPEADMF60880-88
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT1290-98
Propargyl alcoholPd(PPh₃)₄ / CuITEATHF401075-85

Note: Yields are illustrative and sensitive to the purity of reagents and rigorous exclusion of oxygen.

References

  • Wikipedia. Cross-coupling reaction. [Link]

  • Goti, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • ACS Publications. (2022). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

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  • Tsuchiya, T., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

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  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • ACS Publications. (2008). Cross Coupling. Accounts of Chemical Research. [Link]

  • Lu, X., et al. (2024). The Cross-Selectivity in Palladium-Catalyzed Coupling of Simple Aryl C–H Bonds. Synlett. [Link]

  • MDPI. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molbank. [Link]

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  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • YouTube. (2024). Advanced Organic Chemistry: Traditional Cross Coupling Reactions. [Link]

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  • ACS Publications. (2018). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research. [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Benzyloxy)-1-bromo-3-nitrobenzene with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Congested and Electronically Demanding Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is pivotal in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of a particularly challenging substrate: 2-(benzyloxy)-1-bromo-3-nitrobenzene.

The unique substitution pattern of this molecule, featuring a bulky benzyloxy group and a strongly electron-withdrawing nitro group both ortho to the reactive bromide, presents a confluence of steric and electronic challenges. The benzyloxy group creates significant steric hindrance around the reaction center, potentially impeding the approach of the palladium catalyst. Conversely, the ortho-nitro group, while activating the carbon-bromine bond towards oxidative addition, can also introduce competing electronic effects and potential side reactions.[4][5] Successfully navigating these challenges requires a carefully optimized set of reaction conditions, including the judicious selection of the palladium catalyst, ligand, base, and solvent system.

This document, intended for researchers and professionals in drug development and chemical synthesis, offers a deep dive into the mechanistic considerations and practical execution of this demanding transformation. We will explore the rationale behind the selection of each reaction component and provide detailed, step-by-step protocols to achieve successful coupling with a variety of boronic acids.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6] However, the specific attributes of this compound necessitate a nuanced understanding of how each step is affected.

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-O-B(OH)2R' Ar-Pd(II)-O-B(OH)2R' Ar-Pd(II)-Br(L2)->Ar-Pd(II)-O-B(OH)2R' Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-O-B(OH)2R'->Ar-Pd(II)-R'(L2) Transmetalation Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R') caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of this compound. The electron-withdrawing nitro group facilitates this step by making the aryl bromide more electrophilic.[7]

  • Transmetalation: This is often the rate-determining step, especially with challenging substrates. The organic group from the boronic acid is transferred to the palladium(II) complex. This process is highly sensitive to the choice of base, which activates the boronic acid by forming a more nucleophilic boronate species.[8] For sterically hindered substrates, bulky and electron-rich phosphine ligands are crucial to promote this step.[9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. Bulky ligands can also accelerate this step by promoting the collapse of the palladium(II) intermediate.[9]

Optimized Reaction Components for a Challenging Substrate

The successful coupling of this compound hinges on the synergistic effect of the chosen catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection: The Key to Overcoming Steric Hindrance

For sterically demanding Suzuki-Miyaura couplings, the choice of the phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Instead, bulky and electron-rich dialkylbiaryl phosphine ligands are required to facilitate both the oxidative addition and reductive elimination steps and to stabilize the catalytically active species.[9]

LigandStructureKey Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly effective for sterically hindered and electron-rich or -poor aryl chlorides and bromides.[10]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos, often used for challenging couplings.
Buchwald's Ligands A family of bulky, electron-rich biaryl phosphine ligands.Known to promote challenging cross-coupling reactions.[9]

Palladium Source: Common palladium precursors such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective in combination with the appropriate ligand.[8]

The Role of the Base and Solvent System

The base plays a critical role in activating the boronic acid for transmetalation. The choice of base is often interdependent with the solvent system.

  • Bases:

    • Potassium Carbonate (K₂CO₃): A commonly used inorganic base, often in aqueous solvent mixtures.[7]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often effective in cases where other bases fail, particularly with sterically hindered substrates.[11]

    • Potassium Phosphate (K₃PO₄): Another effective base, frequently used in anhydrous or biphasic conditions.

  • Solvents:

    • Toluene/Water or Dioxane/Water: Biphasic solvent systems are common and often enhance the reaction rate by facilitating the dissolution of both the organic and inorganic reagents.[7]

    • Anhydrous Solvents (e.g., Toluene, Dioxane, DMF): In some cases, anhydrous conditions can be beneficial, particularly when water-sensitive functional groups are present.[12]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times for challenging couplings.

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 2 mol%)

  • RuPhos (0.02 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (3 mL)

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

  • Add 1,4-dioxane to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 30-60 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Yields are highly dependent on the specific boronic acid and the optimization of reaction parameters.

Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1101675-85
4-Methoxyphenylboronic acidPd₂(dba)₃ / RuPhosCs₂CO₃Dioxane120 (MW)0.7580-90
3,5-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1102470-80
2-Thiopheneboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O1001265-75

Troubleshooting and Side Reactions

Several side reactions can occur during the Suzuki-Miyaura coupling of this challenging substrate.

  • Dehalogenation: Reduction of the C-Br bond to a C-H bond can occur, particularly at high temperatures or with prolonged reaction times.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.

  • Protodeborylation: The boronic acid can be converted to the corresponding arene.

  • Reduction of the Nitro Group: Under certain conditions, the nitro group may be reduced. Careful selection of the catalyst and reaction conditions is necessary to avoid this.[13]

Troubleshooting Tips:

  • Low Yield:

    • Increase the catalyst and/or ligand loading.

    • Try a different bulky phosphine ligand.

    • Use a stronger base like Cs₂CO₃.

    • Ensure all reagents and solvents are of high purity and appropriately degassed.

  • Significant Side Products:

    • Lower the reaction temperature.

    • Reduce the reaction time.

    • Ensure the reaction is performed under a strict inert atmosphere to minimize homocoupling.

Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Catalyst, Ligand, and Base in Flask B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvents B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Workup (Extraction) F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J caption Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a formidable synthetic challenge due to the combined steric and electronic effects of its ortho substituents. However, by leveraging modern catalyst systems featuring bulky and electron-rich phosphine ligands, in conjunction with carefully selected bases and solvents, this transformation can be achieved with good to excellent yields. The protocols and insights provided in this guide offer a robust foundation for researchers to successfully employ this valuable building block in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. Careful optimization and monitoring are key to minimizing side reactions and achieving high purity of the desired biaryl products.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mendenhall, G. D., & Smith, P. A. S. (n.d.). Carbazole, 2-nitro-. Organic Syntheses. Retrieved from [Link]

  • Shekh, S. S., Ali, A., & Singh, P. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Shaikh, D. J., Enthaler, S., & Enthaler, S. (2011). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. Journal of Organic Chemistry, 76(16), 6885-6891.
  • Gomes, G. D. F., da Silva, A. C. A., da Silva, J. G., Jr., & de Oliveira, A. C. (2021). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 45(29), 13037-13047.
  • Taylor, R. D., & Tunge, J. A. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Yin, J., & Raines, R. T. (2006). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic Letters, 8(21), 4601-4604.
  • Ghosh, A., & Sieser, J. E. (2004). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 69(16), 5644-5647.
  • Chen, Y., & Diao, T. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. ChemRxiv.
  • Cable, M. L., Deobald, B. W., & Scott, B. L. (2011). A synthetic strategy for the preparation of alkoxy-functionalized bis-1,2,4-triazinyl-2,6-pyridines. OSTI.GOV.
  • Andersen, T. L., & Andersen, K. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Synlett, (1), 149-151.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575.
  • Radosevich, A. T., & Wisniewski, S. R. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis. Journal of the American Chemical Society, 140(45), 15200-15205.
  • Molander, G. A., & Dreher, S. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9563-9567.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Joshaghani, M., Rafiee, E., & Richards, A. F. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands.
  • Gruss, H., Feiner, R. C., Mseya, R., Schröder, D. C., Jewgiński, M., Müller, K. M., ... & Sewald, N. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-12.
  • Schneider, N., Lowe, D. M., Sayle, R. A., Tarselli, M. A., & Landrum, G. A. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kim, J., & Lee, S. (2013). Pd-Catalyzed, Highly Selective C (sp)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Bulletin of the Korean Chemical Society, 34(11), 3375-3378.
  • Hong, F. E., Chang, Y. C., & Chang, R. (2003). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Tetrahedron, 59(13), 2207-2213.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 13172-13173.
  • Radosevich, A. T. (2019). Intermolecular reductive C-N cross coupling of nitroarenes and boronic acids by P(III) / P(V)=O catalysis.
  • Radosevich, A. T., & Kim, B. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(1), 259-266.
  • Gruss, H., Feiner, R. C., Mseya, R., Schröder, D. C., Jewgiński, M., Müller, K. M., ... & Sewald, N. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-12.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution of Bromo-Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Bromo-Nitrobenzene Derivatives via Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful and versatile methodology for the functionalization of aromatic rings. This is particularly true for electron-deficient systems, where the presence of strong electron-withdrawing groups facilitates the displacement of a leaving group by a nucleophile. Bromo-nitrobenzene derivatives are exemplary substrates for SNAr reactions, offering a unique combination of reactivity and synthetic utility that is widely exploited in the pharmaceutical, agrochemical, and materials science industries.[1]

The strategic placement of a nitro group (—NO₂) on the benzene ring profoundly activates the system towards nucleophilic attack. This activation is a direct consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2][3][4] The bromine atom, a good leaving group, is then readily displaced, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. This application note provides an in-depth exploration of the SNAr of bromo-nitrobenzene derivatives, detailing the underlying mechanistic principles, providing a comprehensive overview of reaction parameters, and offering detailed, field-proven protocols for key transformations.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of bromo-nitrobenzene derivatives proceeds via a two-step addition-elimination mechanism.[2][3][4]

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This step is typically the rate-determining step of the reaction. The presence of the nitro group, particularly at the ortho or para position relative to the bromine, is crucial as it delocalizes the negative charge of the resulting intermediate, the Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction.[3][4]

  • Elimination of the Leaving Group: In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism

The regioselectivity of the SNAr reaction is a critical consideration. The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. When the nitro group is in the meta position, this resonance stabilization is not possible, and the activation is significantly weaker, relying only on the inductive effect of the nitro group.[3][4]

Experimental Considerations and Data Summary

The success of an SNAr reaction is highly dependent on the choice of substrate, nucleophile, solvent, and reaction temperature. The following table summarizes a range of reaction conditions for the nucleophilic aromatic substitution of various bromo-nitrobenzene derivatives.

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenePiperidine-Benzene100195[5]
1-Bromo-2,4-dinitrobenzeneAniline-Ethanol780.598[6]
1-Bromo-4-nitrobenzeneSodium Methoxide-Methanol65-High[7]
1-Bromo-4-nitrobenzeneThiophenolK₂CO₃DMF120292[8]
1-Bromo-2-nitrobenzeneSodium Ethoxide-Ethanol801285General Protocol
4-Bromo-1,3-dinitrobenzeneAmmonia-Ethanol100490General Protocol
1-Bromo-4-nitrobenzenePhenolK₂CO₃DMF150688[7]

Detailed Experimental Protocols

The following protocols are provided as a guide for performing SNAr reactions with bromo-nitrobenzene derivatives. These protocols should be adapted and optimized for specific substrates and nucleophiles.

Protocol 1: Synthesis of N-(4-nitrophenyl)piperidine

This protocol details the reaction of 1-bromo-4-nitrobenzene with piperidine.

Materials:

  • 1-Bromo-4-nitrobenzene

  • Piperidine

  • Benzene (or a suitable polar aprotic solvent like DMF or DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-bromo-4-nitrobenzene (1.0 eq) in benzene.

  • Add piperidine (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-100°C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(4-nitrophenyl)piperidine.

Protocol1_Workflow

Protocol 2: Synthesis of 1-methoxy-4-nitrobenzene

This protocol describes the reaction of 1-bromo-4-nitrobenzene with sodium methoxide.

Materials:

  • 1-Bromo-4-nitrobenzene

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Add 1-bromo-4-nitrobenzene (1.0 eq) to the methanolic solution of sodium methoxide.

  • Heat the reaction mixture to reflux (approximately 65°C) with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 1-methoxy-4-nitrobenzene.

Applications in Drug Development and Industrial Synthesis

The SNAr of bromo-nitrobenzene derivatives is a key transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and industrial chemicals. The ability to introduce a wide range of functionalities onto the aromatic ring makes this reaction particularly valuable in drug discovery and development.

  • Synthesis of Pharmaceutical Intermediates: Bromo-nitrobenzene derivatives serve as crucial building blocks for more complex molecules. For instance, the SNAr reaction is a key step in the synthesis of intermediates for drugs such as Zacopride, a 5-HT₃ antagonist and 5-HT₄ agonist.[9]

  • Anticancer Agents: The synthesis of certain anticancer agents, such as Ametantrone, involves SNAr reactions on activated aromatic systems, highlighting the importance of this methodology in oncology drug development.[1][10][11]

  • Agrochemicals and Dyes: Beyond pharmaceuticals, the SNAr of bromo-nitrobenzene derivatives is extensively used in the production of agrochemicals and dyes, where the introduction of specific functional groups is necessary to achieve the desired biological activity or color properties.[1]

Conclusion

The nucleophilic aromatic substitution of bromo-nitrobenzene derivatives is a robust and highly versatile synthetic tool. A thorough understanding of the reaction mechanism, the factors governing reactivity, and the optimization of reaction conditions are paramount for its successful application. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful transformation in their synthetic endeavors. The continued exploration of SNAr reactions on these and related substrates will undoubtedly lead to the development of novel molecules with significant therapeutic and industrial potential.

References

  • Organic Syntheses Procedure. (n.d.). Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. [Link]

  • Organic Syntheses Procedure. (1928). m-BROMONITROBENZENE. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Journal of the American Society for Mass Spectrometry. (n.d.). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]

  • Behind the Science. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • ResearchGate. (2025). The Ullmann Ether Condensation. [Link]

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • New Journal of Chemistry. (n.d.). Design and synthesis of a peptide derivative of ametantrone targeting the major groove of the d(GGCGCC)2 palindromic sequence. [Link]

  • The Journal of Organic Chemistry. (n.d.). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. [Link]

  • PubMed. (2010). Rational design, synthesis, and DNA binding properties of novel sequence-selective peptidyl congeners of ametantrone. [Link]

  • Organic Syntheses Procedure. (n.d.). p-NITROPHENYLACETIC ACID. [Link]

  • PubMed. (2015). Synthesis and tau RNA binding evaluation of ametantrone-containing ligands. [Link]

  • ResearchGate. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis. [Link]

  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. [Link]

  • PMC. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]

  • Scribd. (n.d.). Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • YouTube. (2020). Outline a synthesis of p-bromonitrobenzene from benzene in two steps. [Link]

  • Sci-Hub. (n.d.). Nucleophilic aromatic substitution of the nitro-group. [Link]

  • NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Wikipedia. (n.d.). Von Richter reaction. [Link]

  • PMC. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]

  • PMC. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • PubMed. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. [Link]

  • YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • NIST WebBook. (n.d.). Benzene, 1-bromo-2,4-dinitro-. [Link]

  • PubChem. (n.d.). 1-Bromo-2,4-dinitrobenzene. [Link]

  • PMC. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. [Link]

Sources

Application Notes and Protocols for the Nitration of Bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of Aromatic Scaffolds

The nitration of bromobenzene is a cornerstone reaction in organic synthesis, exemplifying a classic electrophilic aromatic substitution (EAS). This process is of significant academic and industrial importance as it introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group that serves as a precursor for the synthesis of anilines, azo compounds, and other valuable intermediates in the pharmaceutical, dye, and materials science industries.[1][2] Understanding the nuances of this reaction, including regioselectivity and the management of reaction conditions, is paramount for achieving desired product outcomes and ensuring operational safety.

This comprehensive guide provides a detailed experimental protocol for the nitration of bromobenzene, delves into the underlying reaction mechanism, and outlines robust methods for product purification and characterization. The causality behind critical experimental choices is elucidated to empower researchers with a deeper understanding of the process.

Reaction Overview and Mechanistic Insights

The nitration of bromobenzene proceeds via an electrophilic aromatic substitution mechanism.[3][4] The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid." The sulfuric acid, being the stronger acid, protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][6][7]

The nitronium ion is then attacked by the electron-rich π system of the bromobenzene ring.[5][8] The bromine atom, although deactivating the ring towards electrophilic attack due to its inductive electron-withdrawing effect, is an ortho, para-director.[9][10] This directing effect is attributed to the ability of the lone pairs on the bromine atom to stabilize the carbocation intermediate (the sigma complex or arenium ion) through resonance, particularly when the attack occurs at the ortho and para positions.[8] Consequently, the primary products of the reaction are 1-bromo-2-nitrobenzene (ortho isomer) and 1-bromo-4-nitrobenzene (para isomer), with the meta isomer formed in negligible amounts.[8]

Visualizing the Mechanism: Formation of Ortho and Para Isomers

G Mechanism of Bromobenzene Nitration cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Resonance Stabilization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Bromobenzene Bromobenzene NO2+->Bromobenzene H2O H₂O Sigma_Complex_Ortho Sigma Complex (Ortho) Bromobenzene->Sigma_Complex_Ortho + NO₂⁺ Sigma_Complex_Para Sigma Complex (Para) Bromobenzene->Sigma_Complex_Para + NO₂⁺ Ortho_Product 1-Bromo-2-nitrobenzene Sigma_Complex_Ortho->Ortho_Product - H⁺ Para_Product 1-Bromo-4-nitrobenzene Sigma_Complex_Para->Para_Product - H⁺

Caption: Formation of the nitronium ion and its subsequent attack on bromobenzene leading to ortho and para isomers.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
BromobenzeneReagentSigma-AldrichToxic, handle with care.
Concentrated Nitric Acid (HNO₃)ACS Reagent, ~70%Fisher ScientificHighly corrosive and oxidizing.
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, ~98%VWRHighly corrosive and dehydrating agent.
95% EthanolReagentDecon LabsFlammable. Used for recrystallization.
Crushed IceN/AIn-houseFor quenching the reaction.
Distilled WaterN/AIn-houseFor washing the product.
50 mL Erlenmeyer FlaskGlasswareN/AFor the reaction.
250 mL BeakerGlasswareN/AFor quenching.
Büchner Funnel and Filter FlaskGlasswareN/AFor vacuum filtration.
Hot Plate/StirrerEquipmentN/AFor heating during recrystallization.
Melting Point ApparatusEquipmentN/AFor product characterization.
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄N/AFor purity analysis.

Experimental Protocol

Visualizing the Experimental Workflow

G Experimental Workflow start Start prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath start->prep_acid add_bromo Slow, Dropwise Addition of Bromobenzene (Control Temperature < 55-60°C) prep_acid->add_bromo react Reaction Period (e.g., 15-30 min at controlled temp) add_bromo->react quench Pour Reaction Mixture onto Crushed Ice react->quench filter_wash Vacuum Filter Crude Product Wash with Cold Water quench->filter_wash recrystallize Recrystallize from Hot 95% Ethanol filter_wash->recrystallize isolate_para Isolate 1-Bromo-4-nitrobenzene (Less Soluble Isomer) by Filtration recrystallize->isolate_para isolate_ortho Isolate 1-Bromo-2-nitrobenzene (from Mother Liquor, if desired) recrystallize->isolate_ortho Optional dry Dry the Purified Product isolate_para->dry analyze Characterize Product (Melting Point, TLC, Spectroscopy) dry->analyze end End analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-1-bromo-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 2-bromo-6-nitrophenol and benzyl bromide is a classic example of the Williamson Ether Synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The process involves two key steps:

  • Deprotonation: The acidic proton of the hydroxyl group on 2-bromo-6-nitrophenol is abstracted by a base to form a phenoxide ion. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

dot digraph "Williamson Ether Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of this compound synthesis."

Q2: Why is the choice of base critical in this synthesis?

The choice of base is paramount for two primary reasons:

  • Efficient Deprotonation: The base must be strong enough to completely deprotonate the 2-bromo-6-nitrophenol, generating the nucleophilic phenoxide. The pKa of nitrophenols is significantly lower than that of simple phenols, making them more acidic. However, incomplete deprotonation will result in unreacted starting material and lower yields.

  • Minimizing Side Reactions: The base should not promote side reactions. Very strong and sterically hindered bases can favor elimination reactions of the alkyl halide, although this is less of a concern with benzyl bromide.[2]

Q3: What are the most common side products I should be aware of?

The primary side products in this synthesis include:

  • C-Alkylated Product: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of a benzyl group attached directly to the benzene ring.[3] The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[3]

  • Unreacted Starting Materials: Incomplete reaction will leave both 2-bromo-6-nitrophenol and benzyl bromide in your crude product.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide if water is present in the reaction mixture.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Explanation Recommended Solution
Inefficient Deprotonation The base used may be too weak or not used in sufficient quantity to fully deprotonate the 2-bromo-6-nitrophenol.Use a stronger base such as sodium hydride (NaH) or ensure at least a stoichiometric amount of a moderately strong base like potassium carbonate (K₂CO₃) is used.
Steric Hindrance The ortho-bromo and nitro groups on the phenol create significant steric hindrance, which can slow down the SN2 reaction.[2]Increase the reaction temperature and/or prolong the reaction time. Consider using a phase-transfer catalyst to enhance the reactivity of the nucleophile.
Poor Quality Reagents The presence of moisture can quench the phenoxide and hydrolyze benzyl bromide. The purity of the starting materials is also crucial.Ensure all reagents and solvents are anhydrous. Use freshly distilled or high-purity starting materials.
Decomposition of Benzyl Bromide Benzyl bromide can decompose, especially at elevated temperatures in the presence of a base.[4]Add the benzyl bromide to the reaction mixture at a lower temperature and then gradually heat to the desired reaction temperature.

Problem 2: Presence of Significant Amounts of Side Products

Side Product Potential Cause Recommended Solution
C-Alkylated Product The reaction conditions are favoring C-alkylation over O-alkylation.Use a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more exposed and nucleophilic.[3]
Unreacted 2-bromo-6-nitrophenol Incomplete reaction due to reasons mentioned in "Low or No Product Yield".Refer to the solutions for low yield. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
Benzyl Alcohol Presence of water in the reaction mixture leading to the hydrolysis of benzyl bromide.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

Problem 3: Difficulty in Product Purification

Issue Potential Cause Recommended Solution
Co-elution with Starting Materials in Column Chromatography The polarity of the product and starting materials may be too similar for effective separation.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) can be an effective alternative or a subsequent purification step.[5]
Oily Product Instead of a Solid The presence of impurities is preventing the product from crystallizing.Purify the crude product by column chromatography first to remove the bulk of the impurities, then attempt recrystallization.

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of Williamson ether synthesis and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Bromo-6-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-6-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.[5]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "General experimental workflow for the synthesis."

IV. Data Presentation

Table 1: Troubleshooting Summary

Issue Primary Cause Key Optimization Strategy
Low YieldIncomplete reactionIncrease temperature, prolong reaction time, use a stronger base
Low YieldSteric HindranceUse a phase-transfer catalyst, increase reaction temperature
Impure ProductC-alkylationUse a polar aprotic solvent (e.g., DMF, Acetonitrile)
Impure ProductUnreacted starting materialMonitor reaction by TLC to ensure completion

V. References

  • CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents. (URL not available)

  • Kinetic for benzyloxylation of p-bromotoluene using phase transfer catalyst assisted by microwave irradiation - ResearchGate. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (URL: [Link])

  • Purification of nitrophenols using complex-assisted crystallization - RSC Publishing. (URL: [Link])

  • Etherification of hindered phenols and alcohols with different alkylating agent - ResearchGate. (URL: [Link])

  • Understanding the Chemical Properties and Synthesis of 2-Bromo-6-nitrophenol. (URL: [Link])

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC - NIH. (URL: [Link])

  • m-BROMONITROBENZENE - Organic Syntheses Procedure. (URL: [Link])

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. (URL: [Link])

  • Differential reaction energy profiles for O versus C alkylation of... - ResearchGate. (URL: [Link])

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - NIH. (URL: [Link])

  • US3933929A - Process for the purification of p-nitrophenol - Google Patents. (URL: )

  • Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling - MDPI. (URL: [Link])

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. (URL: [Link])

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (URL: [Link])

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (URL: [Link])

  • C- or O-Alkylation? - ChemistryViews. (URL: [Link])

  • A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

  • De-O-benzylation of Sterically Hindered Benzyl Ethers - ResearchGate. (URL: [Link])

  • Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. (URL: [Link])

  • This compound - High purity | EN - Georganics. (URL: [Link])

  • Williamson Ether Synthesis - Bartleby.com. (URL: [Link])

  • Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor - PMC - NIH. (URL: [Link])

  • Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011). (URL: [Link])

  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (URL: [Link])

Sources

Technical Support Center: Purification of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-(benzyloxy)-1-bromo-3-nitrobenzene via recrystallization. It is structured as a practical resource, combining established protocols with troubleshooting insights to address common challenges encountered in the laboratory.

Core Concepts: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1] The fundamental principle is that the solubility of a target compound and its impurities in a given solvent will vary with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point.[1][2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble at all temperatures (allowing for removal via hot filtration).[2][3]

For this compound, a polar nitroaromatic compound, the choice of solvent is paramount to achieving high purity and yield.[4]

Compound Profile: this compound
PropertyValueSource(s)
CAS Number 688363-79-3[5][6][7]
Molecular Formula C₁₃H₁₀BrNO₃[6][8][9]
Molecular Weight 308.13 g/mol [6][7][8][9]
Physical Form Solid[5][7]
Predicted Boiling Point 411.2 ± 30.0 °C[5]
Safety Information Signal Word: Warning[5][7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a self-validating workflow for the recrystallization of this compound.

Step 1: Solvent Selection

The "like dissolves like" principle suggests that polar solvents are a good starting point for this polar nitroaromatic compound.[4][10] Alcohols such as ethanol or isopropanol are often effective for nitroaryl compounds.[4] A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, may also be required if no single solvent provides the ideal solubility profile.[11]

  • Procedure: Place a small amount of the crude solid (approx. 20-30 mg) in a test tube. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble, gently heat the mixture. A good solvent will dissolve the solid upon heating.[1] Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil on a hot plate, preferably with magnetic stirring.

  • Continue adding the solvent in small portions until the solid just dissolves. Causality: Using an excessive amount of solvent is the most common reason for poor yield, as a significant portion of the product will remain dissolved even after cooling.[4][10][12][13]

Step 3: Decolorization (Optional)

If the hot solution is colored, it may indicate the presence of high-molecular-weight colored impurities.

  • Remove the flask from the heat source and allow the boiling to subside.

  • Add a very small amount (spatula tip) of activated charcoal to the solution.[14] Caution: Adding charcoal to a boiling solution will cause it to boil over violently.

  • Reheat the solution to boiling for a few minutes. The charcoal adsorbs the colored impurities.

Step 4: Hot Filtration

This step is necessary to remove insoluble impurities or activated charcoal.

  • Pre-heat a funnel and a clean receiving flask by placing them on the hot plate. Causality: This prevents premature crystallization of the product in the funnel, which can lead to significant product loss.[4][14]

  • Place a fluted filter paper in the warm funnel.

  • Pour the hot solution through the filter paper as quickly as possible.

Step 5: Crystallization
  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals.[1] Rapid cooling can trap impurities within the crystal lattice.[15]

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[15]

Step 6: Isolation and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent. Causality: The solvent should be ice-cold to minimize redissolving the purified crystals.[4][10]

  • Continue to draw air through the crystals on the filter paper for several minutes to help them dry.

Step 7: Drying

Transfer the crystals to a watch glass and allow them to air dry, or dry them in a desiccator or a low-temperature oven. The purity of the final product can be assessed by melting point analysis; a pure compound will have a sharp and elevated melting point range compared to the crude material.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.

Q1: My compound "oiled out" as liquid droplets instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves, typically because the boiling point of the solvent is higher than the melting point of the compound, or due to a high concentration of impurities lowering the melting point.[3][4][12][13]

  • Immediate Solution: Re-heat the solution until the oil completely dissolves. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool much more slowly.[4][13] Insulating the flask can help achieve this.

  • Alternative Strategy: If the problem persists, your solvent choice may be suboptimal. Select a different solvent with a lower boiling point or modify the solvent system (if using a mixed solvent, add more of the solvent in which the compound is more soluble).[4][13]

Q2: The solution has cooled, but no crystals have formed. What should I do?

A: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[10][12]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4][10][12]

    • Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This "seed" will act as a template for crystallization.[10][12]

    • Further Cooling: If the above methods fail, cool the solution in an ice-salt bath.[4][12]

  • Root Cause Analysis: If induction is difficult, you have likely used too much solvent. The best course of action is to heat the solution to evaporate a portion of the solvent and then attempt to cool and crystallize again.[12][13]

Q3: My final yield of recrystallized product is very low. What are the likely causes?

A: A low yield can result from several procedural errors throughout the recrystallization process.

  • Potential Causes & Solutions:

    • Excess Solvent: Using more than the minimum amount of boiling solvent required for dissolution is a primary cause of low recovery.[4][10][13]

    • Premature Crystallization: Significant loss can occur if the product crystallizes in the funnel during hot filtration. Ensure your filtration apparatus is adequately pre-heated.[4]

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath after it reaches room temperature to maximize the amount of product that crystallizes out of the mother liquor.

    • Washing Losses: Washing the final crystals with solvent that is not ice-cold, or using too much washing solvent, will dissolve a portion of your product.[4][10]

Q4: The solid crashed out of solution immediately after I removed it from the heat. Is this a problem?

A: Yes, this is a problem. Rapid crystallization, or "crashing out," is undesirable because impurities tend to get trapped within the fast-forming crystals, defeating the purpose of the purification.[13]

  • Cause: The solution is too concentrated, or the solvent is a very poor solvent for the compound at slightly lower temperatures.

  • Solution: Place the flask back on the heat source to redissolve the solid. Add a small additional volume of the hot solvent (e.g., 1-2 mL) to slightly decrease the concentration.[13] Then, allow the solution to cool slowly. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[13]

Troubleshooting Workflow Diagram

G start Recrystallization Complete? problem Identify Issue start->problem No success Pure Crystals Obtained start->success Yes oiling_out Problem: Oiling Out problem->oiling_out no_crystals Problem: No Crystals Form problem->no_crystals low_yield Problem: Low Yield problem->low_yield cause_oiling Cause: - Solvent BP > Compound MP - Too concentrated oiling_out->cause_oiling cause_no_crystals Cause: - Too much solvent - Supersaturation no_crystals->cause_no_crystals cause_low_yield Cause: - Excess solvent - Premature crystallization - Inefficient washing low_yield->cause_low_yield solution_oiling Solution: 1. Reheat to dissolve 2. Add more solvent 3. Cool very slowly cause_oiling->solution_oiling solution_no_crystals Solution: 1. Scratch flask / Add seed 2. Cool in ice bath 3. Boil off excess solvent cause_no_crystals->solution_no_crystals solution_low_yield Solution: 1. Use min. hot solvent 2. Pre-heat funnel 3. Wash with ice-cold solvent cause_low_yield->solution_low_yield end End solution_oiling->end solution_no_crystals->end solution_low_yield->end success->end

Caption: A flowchart for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: How do I choose the absolute best solvent if I have no prior information?

A: Solvent selection is an empirical process.[16] The best approach is a small-scale, parallel test with several candidate solvents. Choose solvents with a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane). The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[1][17]

Q2: What is a mixed solvent system and when should I use one?

A: A mixed solvent system (or solvent pair) is used when no single solvent has the ideal properties.[4] It consists of two miscible solvents: a "good" solvent in which your compound is highly soluble, and a "poor" solvent in which it is insoluble.[4] You dissolve the compound in a minimum amount of the boiling "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: How do I definitively confirm the purity of my recrystallized product?

A: While visual inspection for uniform, shiny crystals is a good start, definitive purity is confirmed through analytical methods.[15] The most common and accessible method is melting point analysis. A pure crystalline solid will have a narrow melting point range (typically < 2 °C). Impurities broaden and depress the melting point. Other techniques include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 688363-79-3. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for manuscript. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(benzyloxy)-1-bromo-3-nitrobenzene. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently asked questions related to this specific Williamson ether synthesis, providing not just solutions but the underlying chemical principles to empower your experimental success.

The synthesis of this compound is a vital step in the preparation of various intermediates, including those for Eltrombopag.[1] It is achieved through the reaction of 2-bromo-6-nitrophenol with benzyl bromide in the presence of a base. While based on the classic Williamson ether synthesis, the specific electronic and steric features of the substrates introduce unique challenges that require careful consideration.[2][3]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer:

Low yield is a frequent issue that can be traced back to several factors, from reagent quality to competing side reactions. Let's break down the probable causes and their solutions.

Probable Cause 1: Incomplete Deprotonation of 2-Bromo-6-nitrophenol

The first step of the Williamson ether synthesis is the quantitative formation of the phenoxide nucleophile.[4][5] The nitro group on the ring increases the acidity of the phenolic proton compared to phenol itself, but incomplete deprotonation remains a primary cause of low conversion.

  • Solution:

    • Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be used for activated phenols, a stronger base such as sodium hydride (NaH) ensures irreversible and complete deprotonation, driving the reaction forward.[2][3][6]

    • Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base to ensure all the phenol is converted to the phenoxide.

    • Reaction Time: Allow sufficient time for the deprotonation to complete before adding the benzyl bromide. This is typically indicated by the cessation of hydrogen gas evolution when using NaH.

Probable Cause 2: Competing C-Alkylation Side Reaction

The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, undesired).[7][8] The formation of C-alkylated isomers consumes starting materials and complicates purification, leading to lower isolated yields of the desired product.

  • Solution:

    • Solvent Choice: This is the most critical factor in controlling the O/C alkylation ratio.[7] Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the base but do not strongly solvate the phenoxide oxygen, leaving it highly nucleophilic and favoring O-alkylation.[6] Protic solvents (like ethanol or water) should be avoided as they can hydrogen-bond with the oxygen, shielding it and promoting C-alkylation.[7]

Probable Cause 3: Degradation of Benzyl Bromide

Benzyl bromide is a potent lachrymator and is sensitive to moisture and heat.[9][10] Using old or improperly stored benzyl bromide can introduce impurities (like benzyl alcohol from hydrolysis) and reduce the concentration of the active electrophile.

  • Solution:

    • Reagent Quality: Use freshly opened or purified benzyl bromide. If necessary, purify by distillation under reduced pressure.

    • Storage: Store benzyl bromide in a dark, cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures (>100 °C) can accelerate the decomposition of benzyl bromide.[11][12][13] Maintain the temperature as recommended in a validated protocol.

Below is a workflow diagram to guide your troubleshooting process for low yield.

G start Low Yield or Incomplete Reaction check_sm Step 1: Verify Starting Materials start->check_sm check_conditions Step 2: Analyze Reaction Conditions start->check_conditions check_workup Step 3: Review Workup & Purification start->check_workup sm_phenol Is 2-bromo-6-nitrophenol pure? check_sm->sm_phenol sm_bnb Is Benzyl Bromide fresh/pure? check_sm->sm_bnb sm_solvent Is the solvent anhydrous? check_sm->sm_solvent cond_base Is the base strong enough? (e.g., NaH vs K₂CO₃) check_conditions->cond_base cond_solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) check_conditions->cond_solvent cond_temp Is the temperature optimal? (Avoids degradation) check_conditions->cond_temp workup_loss Product loss during extraction or crystallization? check_workup->workup_loss improve Implement Corrective Actions

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My TLC plate shows multiple spots after the reaction. How do I identify them and what do they mean?

Answer:

A complex TLC profile is indicative of an incomplete reaction or the presence of side products. A systematic approach can help identify each spot.

TLC Analysis Guide:

Spot Position (Relative Rf) Probable Identity Reason & Implication
Baseline (Very Low Rf) 2-Bromo-6-nitrophenoxideThe deprotonated starting material is ionic and highly polar, so it will not move far from the baseline in typical non-polar to moderately polar eluent systems. This indicates incomplete reaction.
Low Rf Unreacted 2-Bromo-6-nitrophenolThe starting phenol is polar due to the hydroxyl group. If this spot is intense, the reaction has not gone to completion.
Medium Rf (Main Spot) This compound This is your desired product. It is less polar than the starting phenol.
Higher Rf C-Alkylation Byproduct(s)These isomers are often slightly less polar than the desired O-alkylated product and will appear as distinct spots, often close to the product spot.
Variable Rf Benzyl Bromide / Benzyl AlcoholUnreacted benzyl bromide may be visible (use a UV lamp). If moisture was present, benzyl alcohol will also be a byproduct.
  • Action Plan:

    • Co-spotting: Run a new TLC plate, spotting your reaction mixture in one lane, the pure starting phenol in another, and a mix of the two (co-spot) in a third lane. This will definitively identify the starting material spot.

    • Staining: Use a potassium permanganate (KMnO₄) stain. Benzyl bromide and benzyl alcohol will show up, whereas the aromatic rings of the starting material and product will be less reactive.

    • Optimize Chromatography: If spots are too close, adjust your solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/hexane) to achieve better separation. This will be crucial for successful column chromatography purification.

The diagram below illustrates the main reaction and the key C-alkylation side reaction.

G cluster_main Desired O-Alkylation Pathway cluster_side C-Alkylation Side Reaction phenol 2-Bromo-6-nitrophenol phenoxide Phenoxide Ion (Nucleophile) phenol->phenoxide  Base (e.g., NaH) -H₂ product This compound (Desired Product) phenoxide->product  Benzyl Bromide  Sɴ2 Attack at Oxygen phenoxide_res Resonance Structure (Charge on Ring) phenoxide->phenoxide_res Resonance c_product C-Alkylated Byproduct (Impurity) phenoxide_res->c_product  Benzyl Bromide  Attack at Carbon

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving the sterically and electronically complex substrate, 2-(benzyloxy)-1-bromo-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges posed by this molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and achieve successful reaction outcomes.

Analysis of the Substrate: Understanding the Challenges

The primary difficulties in performing cross-coupling reactions with this compound stem from two key structural features:

  • Steric Hindrance: The bulky benzyloxy group at the ortho-position to the bromine atom creates significant steric congestion around the reaction center. This bulk can severely impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1][2][3] Overcoming this steric barrier is the principal challenge.

  • Electronic Effects: The molecule possesses a strong electron-withdrawing nitro group and an electron-donating (by resonance) benzyloxy group. The nitro group activates the aryl bromide toward oxidative addition, which is beneficial.[4][5] However, nitro groups can also be susceptible to reduction under certain catalytic conditions and may interact with the catalyst, leading to potential side reactions or catalyst inhibition.[6][7]

A successful cross-coupling strategy must therefore employ a catalytic system robust enough to overcome the steric hindrance while remaining compatible with the nitro functionality.

Frequently Asked Questions (FAQs)

This section addresses common initial queries when designing a cross-coupling reaction with this substrate.

Q1: What is the biggest hurdle when using this compound?

The primary hurdle is the steric hindrance from the ortho-benzyloxy group. This makes the oxidative addition of the palladium catalyst to the C-Br bond the rate-limiting step and the most common point of failure. Standard, less bulky catalyst systems (e.g., those using PPh₃) are often ineffective.

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?

Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are the most well-established and versatile choices.[8][9] These reactions have a wide array of available ligands specifically designed to couple sterically hindered substrates. Heck couplings are also possible but may require more rigorous optimization.

Q3: What is a good starting point for a catalyst system in a Suzuki-Miyaura coupling?

A robust starting point would involve a palladium(0) source, such as Pd₂(dba)₃, paired with a sterically demanding, electron-rich monophosphine ligand.[10][11] The "Buchwald ligands," such as SPhos, XPhos, or RuPhos, are excellent candidates.[1] A typical starting condition would be:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%)

  • Base: K₃PO₄ or K₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/water or Toluene/water

Q4: Why are bulky, electron-rich phosphine ligands essential for this substrate?

These ligands are critical for two main reasons:

  • Promoting Oxidative Addition: Their large steric bulk facilitates the formation of a highly reactive, monoligated L-Pd(0) species, which is small enough to access the hindered C-Br bond.[12]

  • Accelerating Reductive Elimination: Their strong electron-donating ability enriches the palladium center with electron density, which promotes the final, bond-forming reductive elimination step to release the product and regenerate the catalyst.[2]

Catalyst and Ligand Selection Guide

The choice of ligand is the most critical parameter for a successful reaction. The following diagram provides a decision-making workflow for selecting an appropriate catalyst system based on the desired transformation.

G cluster_start cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_heck Heck (C-C, Vinyl) start Select Desired Cross-Coupling Reaction suzuki_recs Recommended Ligands: - SPhos - XPhos - RuPhos start->suzuki_recs C-C Coupling (Boronic Acid) buchwald_recs Recommended Ligands: - XPhos - BrettPhos - RuPhos start->buchwald_recs C-N Coupling (Amine) heck_recs Recommended Ligands: - P(t-Bu)3 - cBRIDP start->heck_recs C-C Coupling (Alkene) suzuki_pd Palladium Source: Pd(OAc)2 or Pd2(dba)3 suzuki_recs->suzuki_pd suzuki_base Base: K3PO4 or K2CO3 suzuki_pd->suzuki_base buchwald_pd Palladium Source: Pd(OAc)2 or Pd2(dba)3 buchwald_recs->buchwald_pd buchwald_base Base: NaOtBu or LHMDS buchwald_pd->buchwald_base heck_pd Palladium Source: Pd(OAc)2 heck_recs->heck_pd heck_base Base: Et3N or K2CO3 heck_pd->heck_base

Caption: Decision tree for initial catalyst system selection.

Troubleshooting Guide

Even with an optimized system, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: No reaction or only trace product observed.

  • Q: What is the most likely cause?

    • A: Failure of the oxidative addition step due to steric hindrance is the most probable cause. The catalyst is not successfully inserting into the C-Br bond.

  • Q: How can I fix this?

    • Switch to a More Effective Ligand: If you started with a less bulky ligand (e.g., PPh₃, dppf), switch to a state-of-the-art biaryl monophosphine ligand like SPhos, XPhos, or RuPhos. These are specifically designed for sterically demanding substrates.[1]

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Increase the temperature in 10-20 °C increments, monitoring for substrate decomposition.

    • Ensure an Active Pd(0) Catalyst: Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not begin. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable.[13]

    • Check Reagent Quality: Ensure the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) has not degraded. Boronic acids can dehydrate to form unreactive boroxines.

Problem 2: The reaction starts but stalls, leaving significant starting material.

  • Q: What could be causing the reaction to stop prematurely?

    • A: This often points to catalyst deactivation or instability over the course of the reaction.

  • Q: What are the solutions?

    • Improve Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote side reactions like boronic acid homocoupling.[4][14] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).

    • Increase Catalyst Loading: While not ideal, increasing the catalyst and ligand loading from 1-2 mol% to 3-5 mol% can sometimes compensate for slow catalyst turnover or partial deactivation.

    • Use a Precatalyst: Buchwald-type precatalysts (e.g., XPhos Pd G3) are designed to release the active L-Pd(0) species cleanly and efficiently, minimizing side reactions that can lead to catalyst death.

Problem 3: Significant side products are forming, reducing the yield.

  • Q: I see homocoupling of my boronic acid in a Suzuki reaction. Why?

    • A: This side reaction is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[4] The solution is to improve degassing procedures and ensure efficient generation of the Pd(0) catalyst.

  • Q: My starting material is being debrominated (hydrodebromination). What's happening?

    • A: This occurs when the palladium-aryl intermediate, after oxidative addition, undergoes protonolysis instead of transmetalation. This can be caused by an overly strong base, the presence of excess water, or a slow transmetalation step. Try using a milder or anhydrous base (e.g., anhydrous K₃PO₄) and ensure solvents are dry.

  • Q: I suspect the nitro group is being reduced. How can I confirm and prevent this?

    • A: Reduction of the nitro group to an amino group is a known side reaction, especially with certain phosphine ligands or at high temperatures. Analyze your crude reaction mixture by LC-MS to check for a product with a mass corresponding to the reduced amine. To prevent this, screen different ligands, as some are less prone to this side reaction. Reducing the reaction temperature may also help. Avoid catalyst systems known for hydrogenation, such as Pd/C.[15]

G start Low Yield or No Reaction check_sm Check for Starting Material (SM) in Crude Mixture start->check_sm sm_present Mainly Unreacted SM check_sm->sm_present Yes sm_absent SM Consumed, Side Products Formed check_sm->sm_absent No cause_oa Probable Cause: Failed Oxidative Addition sm_present->cause_oa cause_side_rxn Probable Cause: Side Reactions sm_absent->cause_side_rxn sol_ligand Solution 1: Use Bulkier Ligand (e.g., SPhos, XPhos) cause_oa->sol_ligand sol_temp Solution 2: Increase Temperature cause_oa->sol_temp sol_pd Solution 3: Use Pd(0) Source (e.g., Pd2(dba)3) cause_oa->sol_pd check_homo Homocoupling? (Check for Ar-Ar) check_debr Debromination? (Check for Ar-H) check_nitro Nitro Reduction? (Check for Ar-NH2) sol_degas Improve Degassing (Remove O2) check_homo->sol_degas sol_base Use Milder/Anhydrous Base check_debr->sol_base sol_ligand2 Screen Different Ligands/ Lower Temperature check_nitro->sol_ligand2

Caption: A systematic workflow for troubleshooting common issues.

Data & Recommended Protocols

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Palladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield RangeNotes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane / H₂O (5:1)100-11075-90%A reliable starting point for a wide range of boronic acids.
Pd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃ (2)Toluene / H₂O (4:1)11080-95%Excellent for less reactive boronic acids.
XPhos Pd G3 (2)None neededK₃PO₄ (2)THF or 2-MeTHF80-9080-95%Precatalyst offers high efficiency and reproducibility.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 0.02 equiv)

  • SPhos (0.04 mmol, 0.04 equiv)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Reaction vial with a screw cap and septum

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting the Atmosphere: Seal the vial with the screw cap. Evacuate the vial under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with an inert gas for 15-20 minutes. Add the degassed dioxane (5 mL) and water (1 mL) to the vial via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Ikawa, T., & Masuda, K. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3203–3216. [Link]

  • Chen, K., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(11), 2504–2514. [Link]

  • Kim, H., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3953–3956. [Link]

  • Lipshutz, B. H., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 100-103. [Link]

  • PubMed. Cross-Coupling Reactions of Nitroarenes. [Link]

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  • Lipshutz, B. H., & Ghorai, S. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7859–7863. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • YouTube. Reactivity and difficult substrates in cross-couplings. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. [Link]

  • Apollo. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. [Link]

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • The Royal Society of Chemistry. Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn··. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • Organic Letters. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]

  • ResearchGate. Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

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  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

Sources

Technical Support Center: Troubleshooting Reactions with 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Benzyloxy)-1-bromo-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging building block in cross-coupling reactions. Here, we address common experimental failures in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies grounded in established chemical principles.

Understanding the Substrate: A Balancing Act of Electronics and Sterics

This compound is a unique aryl halide characterized by competing electronic and steric factors that significantly influence its reactivity.

  • Electronic Effects : The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to the bromine atom deactivates the aromatic ring towards electrophilic substitution but activates the C-Br bond for oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] Conversely, the meta benzyloxy group (-OBn) is an electron-donating group through resonance, which can subtly modulate the electronic properties of the ring.[3]

  • Steric Hindrance : The bulky benzyloxy group situated ortho to the bromine atom creates significant steric hindrance around the reaction center. This can impede the approach of the palladium catalyst, slowing down the rate-determining oxidative addition step and influencing the efficacy of certain catalyst-ligand systems.[4]

This interplay of activating electronics and challenging sterics is central to many of the issues encountered when using this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the primary causes?

A1: Failure in Suzuki-Miyaura couplings with this substrate typically stems from a combination of steric hindrance, inappropriate catalyst selection, and potential side reactions.

Core Issues & Solutions:

  • Ineffective Oxidative Addition: The steric bulk of the ortho-benzyloxy group can hinder the approach of the palladium catalyst, making the initial oxidative addition step difficult.[4]

    • Troubleshooting:

      • Catalyst/Ligand Choice: Employ bulky, electron-rich phosphine ligands that are known to facilitate oxidative addition with sterically hindered and electron-deficient aryl halides.[5][6] Ligands like SPhos, XPhos, or RuPhos are excellent starting points. Pre-formed palladium pre-catalysts (e.g., XPhos Pd G3/G4) often provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[7][8]

      • Elevated Temperature: Increasing the reaction temperature (e.g., from 80°C to 100-110°C in solvents like dioxane or toluene) can provide the necessary energy to overcome the activation barrier for oxidative addition.

  • Dehalogenation (Hydrodehalogenation): You may observe the formation of 2-(benzyloxy)-3-nitrobenzene as a major byproduct. This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[9][10]

    • Troubleshooting:

      • Base Selection: While strong bases are needed to activate the boronic acid for transmetalation[11][12], some can promote dehalogenation. If using alkoxide bases, ensure anhydrous conditions. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and can minimize this side reaction.

      • Solvent Purity: Ensure your solvent is free of water and alcohols, which can act as hydride sources. Use freshly distilled or anhydrous grade solvents.

  • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive boroxine trimers, especially at high temperatures and in the presence of water.[9][12]

    • Troubleshooting:

      • Use Boronate Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to decomposition.[5]

      • Stoichiometry: Use a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents).

Workflow: Troubleshooting a Failed Suzuki-Miyaura Reaction

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Q2: I am attempting a Buchwald-Hartwig amination and see no conversion of my starting material. What should I investigate first?

A2: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, and base, especially with a sterically encumbered and electronically modified substrate like this compound.

Core Issues & Solutions:

  • Inappropriate Catalyst System: The combination of steric hindrance from the benzyloxy group and the presence of the nitro group requires a carefully selected catalyst system.

    • Troubleshooting:

      • Ligand Selection: As with Suzuki couplings, bulky, electron-rich biaryl phosphine ligands are essential. Josiphos-type ligands or Buchwald's biaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective for coupling amines with challenging aryl halides.[13][14] The choice of ligand can also influence selectivity if other reactive sites are present.

      • Palladium Source: Use a reliable palladium precatalyst. Pd₂(dba)₃ is common, but often requires an induction period to form the active Pd(0) species. Precatalysts like XPhos Pd G3 can provide more reproducible results.[15]

  • Base Incompatibility: The base plays a critical role in deprotonating the amine to form the active nucleophile.[14] However, a base that is too strong or too weak can halt the reaction.

    • Troubleshooting:

      • Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[16] If your amine is particularly weakly acidic, a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) might be necessary.

      • Solubility: Ensure the base has some solubility in the reaction solvent. In some cases, using a combination of bases or additives can be beneficial.[17][18]

  • Catalyst Inhibition/Deactivation: The nitro group, while activating, can potentially coordinate to the palladium center and inhibit catalysis. Similarly, impurities in the amine or solvent can poison the catalyst.

    • Troubleshooting:

      • Purity of Reagents: Use highly pure amine and anhydrous, degassed solvents.

      • Ligand-to-Palladium Ratio: The optimal ratio is often between 1:1 and 2:1. Excess ligand can sometimes slow the reaction, while too little can lead to catalyst decomposition.[8]

Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Aryl Halide This compound (1.0 equiv)Substrate
Amine Primary or Secondary Amine (1.2 equiv)Coupling Partner
Pd Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2 mol%)Catalyst
Ligand XPhos (2-4 mol%) or appropriate Buchwald ligandFacilitates oxidative addition/reductive elimination
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base
Solvent Toluene or Dioxane (anhydrous, degassed)Common, effective solvents
Temperature 90-110 °CProvides energy to overcome activation barriers
Q3: I suspect the benzyloxy protecting group is being cleaved during my reaction. Is this possible and how can I prevent it?

A3: Yes, cleavage of the benzyl ether is a potential side reaction, particularly under certain conditions. While generally robust, the benzylic C-O bond can be cleaved.

Mechanisms of Cleavage & Prevention:

  • Hydrogenolysis: If your reaction conditions inadvertently generate hydrogen gas (H₂), or if you are using a hydride source, palladium on carbon (Pd/C) or other palladium species can catalyze the hydrogenolysis of the benzyl ether to yield a phenol and toluene.[19][20] This is especially a risk in reactions where dehalogenation is occurring, as hydride intermediates are involved.

    • Prevention:

      • Scrupulously avoid sources of hydrogen. Ensure solvents are not alcohols that can act as hydride donors.

      • If performing a reaction that requires a reduction elsewhere in the molecule, the benzyl ether will likely be cleaved. In such cases, a different protecting group should be chosen.

  • Acidic Cleavage: Strong acidic conditions can lead to the cleavage of benzyl ethers.[19] While most cross-coupling reactions are run under basic conditions, localized acidic microenvironments or acidic workups can cause deprotection.

    • Prevention:

      • Ensure the reaction medium remains basic.

      • During workup, avoid strong acids if the product is to be carried forward with the protecting group intact. Use a buffered or mildly acidic solution if an acid wash is necessary.

Reaction Pathway: Benzyl Ether Stability

Benzyl_Cleavage Substrate This compound Coupling Desired Cross-Coupling (Basic Conditions) Substrate->Coupling Cleavage Potential Side Reaction Substrate->Cleavage Product Coupled Product Coupling->Product Hydrogenolysis Hydrogenolysis (Pd catalyst + H source) Cleavage->Hydrogenolysis [H] AcidCleavage Acid-Catalyzed Cleavage (Strong Acid) Cleavage->AcidCleavage H+ Phenol Phenol Byproduct Hydrogenolysis->Phenol AcidCleavage->Phenol

Caption: Stability and cleavage pathways of the benzyloxy group.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is optimized for sterically hindered aryl bromides.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid or pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1–0.2 M concentration) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

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  • National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]

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Technical Support Center: Effective Removal of Palladium Catalyst from 2-(Benzyloxy)-1-bromo-3-nitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development facing the critical challenge of removing residual palladium from reaction mixtures containing 2-(Benzyloxy)-1-bromo-3-nitrobenzene and its derivatives. Efficient removal of palladium is paramount to ensure the purity of active pharmaceutical ingredients (APIs) and to prevent interference in downstream applications. This document provides a comprehensive overview of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to achieve palladium levels compliant with stringent regulatory standards.

The Challenge: Palladium Removal in the Presence of Sensitive Functional Groups

The purification of products from palladium-catalyzed cross-coupling reactions is a common hurdle in organic synthesis. The task becomes particularly complex when the target molecule, such as this compound, contains functional groups that can either interact with the palladium catalyst, making it difficult to remove, or are sensitive to certain purification conditions.

The key challenges associated with this specific substrate are:

  • The Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic ring and potentially affect the speciation of the residual palladium, making its removal unpredictable. Furthermore, care must be taken to select a removal method that does not induce the reduction of the nitro group.

  • The Benzyloxy Group: The benzyloxy protecting group is susceptible to cleavage via palladium-catalyzed hydrogenolysis. Therefore, any palladium removal strategy that could inadvertently create hydrogenolytic conditions must be avoided to maintain the integrity of the target molecule.

This guide will navigate these challenges by providing a logical framework for selecting and implementing the most appropriate palladium removal strategy.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: After my initial work-up and filtration through Celite, my product is still dark, and I suspect high levels of residual palladium. What should I do?

Answer:

  • Rationale: Metal scavengers are materials functionalized with ligands that have a high affinity for palladium.[1] They effectively "scavenge" the dissolved palladium from the solution, which can then be easily removed by filtration.[2]

  • Recommended Action: Start with a screening of different types of scavengers to find the most effective one for your specific reaction conditions. Thiol-based and trimercaptotriazine (TMT)-based silica or polymer-supported scavengers are excellent starting points due to their high affinity for palladium.[2][3]

Question 2: I'm concerned about the stability of the benzyloxy group during the palladium removal process. Which methods should I avoid?

Answer:

Your concern is valid. The benzyloxy group can be cleaved under hydrogenolysis conditions, which can be inadvertently promoted by residual palladium and a hydrogen source.

  • Methods to Avoid:

    • Catalytic Transfer Hydrogenation conditions: Do not use reagents like ammonium formate, formic acid, or cyclohexene in the presence of the palladium-contaminated product, as these can act as hydrogen donors and lead to debenzylation.

    • Prolonged exposure to certain reducing agents: While the primary goal is to remove palladium, some conditions used to precipitate palladium metal could potentially lead to debenzylation if not carefully controlled.

  • Safe Alternatives: The use of solid-supported scavengers under inert atmosphere is a safe and effective method that will not compromise the integrity of the benzyloxy group.

Question 3: My attempts to remove palladium with activated carbon have resulted in significant product loss. How can I improve my yield?

Answer:

Activated carbon is a cost-effective but often non-selective adsorbent.[4] Product loss is a common drawback due to the porous nature of carbon, which can trap your product along with the palladium.

  • Troubleshooting Steps:

    • Optimize the amount of activated carbon: Use the minimum amount of carbon required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.

    • Solvent Selection: Perform the carbon treatment in a solvent in which your product is highly soluble. This will minimize its adsorption onto the carbon surface.

    • Consider an alternative: If product loss remains high, switching to a more selective metal scavenger is highly recommended. Functionalized silica or polymer scavengers often exhibit lower non-specific binding of the desired product.[4]

Question 4: I've used a scavenger, but my palladium levels are still above the acceptable limit for my API. What are my next steps?

Answer:

Achieving very low palladium levels (often <10 ppm for APIs) can sometimes require a multi-step approach.[4]

  • Optimization and Sequential Treatment:

    • Optimize Scavenging Conditions: Experiment with the scavenger loading, temperature, and treatment time. Sometimes, a longer treatment or a slight increase in temperature can improve efficiency.

    • Sequential Scavenging: Consider a second treatment with a fresh batch of the same scavenger or a different type of scavenger. For instance, an initial treatment with a thiol-based scavenger could be followed by a TMT-based scavenger to remove different palladium species.

    • Combination with Crystallization: After scavenging, recrystallization of your product can be a powerful final step to further reduce palladium levels. The scavenger removes the bulk of the palladium, and crystallization purifies the product to the required specification.

Decision Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting the appropriate palladium removal strategy.

Palladium_Removal_Workflow start Reaction Work-up Complete (Crude Product in Solution) initial_filtration Initial Filtration (e.g., through Celite) start->initial_filtration analyze_pd Analyze Residual Pd (e.g., ICP-MS, TLC stain) initial_filtration->analyze_pd pd_ok Pd Level Acceptable? analyze_pd->pd_ok scavenger_screening Perform Scavenger Screening (Thiol, TMT, Amine-based) pd_ok->scavenger_screening No final_product Final Purified Product pd_ok->final_product Yes select_scavenger Select Optimal Scavenger scavenger_screening->select_scavenger optimize_scavenging Optimize Scavenging Conditions (Loading, Time, Temp.) select_scavenger->optimize_scavenging scavenging_treatment Perform Scavenging Treatment optimize_scavenging->scavenging_treatment analyze_pd2 Analyze Residual Pd scavenging_treatment->analyze_pd2 product_loss High Product Loss? scavenging_treatment->product_loss pd_ok2 Pd Level Acceptable? analyze_pd2->pd_ok2 crystallization Crystallization pd_ok2->crystallization No pd_ok2->final_product Yes crystallization->final_product product_loss->optimize_scavenging No activated_carbon Activated Carbon Treatment (with optimization) product_loss->activated_carbon Yes activated_carbon->analyze_pd2

Caption: Decision workflow for palladium catalyst removal.

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for palladium in APIs? A1: Regulatory limits for elemental impurities are defined by guidelines such as ICH Q3D. For palladium, which is in Class 2B, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[5] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For example, for a drug with a maximum daily dose of 10 grams, the palladium limit would be 10 ppm.[6]

Q2: How can I quantify the amount of residual palladium in my sample? A2: The most accurate and widely accepted method for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8] This technique offers very low detection limits and is the standard for final product quality control. For more rapid, semi-quantitative analysis during process development, techniques like fluorescence-based assays are also available.[7]

Q3: Are there any visual indicators of palladium contamination? A3: Yes, often a persistent dark color (ranging from brown to black) in your product or solution, even after initial purification steps, can be an indicator of residual palladium, often in the form of palladium black or colloidal palladium.

Q4: Can I reuse the palladium scavengers? A4: While some scavengers can theoretically be regenerated, in a pharmaceutical setting, it is generally not recommended due to the risk of cross-contamination and the difficulty in ensuring the complete removal of the bound palladium and consistent performance of the recycled scavenger. For ensuring the highest purity of APIs, using fresh scavenger for each batch is the standard practice.

Experimental Protocols

Protocol 1: General Procedure for Scavenger Screening

  • Preparation: In separate vials, dissolve a small, known amount of your crude product in a suitable solvent.

  • Scavenger Addition: To each vial, add a different palladium scavenger (e.g., silica-thiol, silica-TMT, polymer-thiol) at a specified weight equivalent (e.g., 10-20 wt% relative to the crude product). Include a control vial with no scavenger.

  • Agitation: Stir the vials at room temperature for a set period (e.g., 4-16 hours).

  • Filtration: Filter the contents of each vial through a syringe filter (e.g., 0.45 µm PTFE) to remove the scavenger.

  • Analysis: Analyze the filtrate from each vial for residual palladium content using an appropriate analytical method (e.g., ICP-MS). Compare the results to identify the most effective scavenger.

Protocol 2: Optimized Palladium Removal using a Thiol-Based Silica Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable solvent (e.g., tetrahydrofuran, ethyl acetate) to a concentration of approximately 50-100 mg/mL.

  • Inert Atmosphere: Purge the solution and the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Scavenger Addition: Add the optimized amount of a thiol-functionalized silica scavenger (typically 5-15 weight equivalents relative to the calculated amount of residual palladium, or 10-20 wt% of the crude product mass if the palladium content is unknown).

  • Agitation and Heating: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined from screening experiments.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the scavenger. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for palladium analysis to confirm that the desired purity has been achieved.

Data Summary Table: Comparison of Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Filtration (Celite/Silica) Simple, fast, removes heterogeneous Pd.[9]Ineffective for homogeneous/colloidal Pd.[1]Low to Moderate
Activated Carbon Cost-effective, widely available.[4]Non-selective, can lead to product loss.[2]Moderate to High
Metal Scavengers (e.g., Thiol, TMT) High selectivity, high efficiency, mild conditions.[3]Higher cost than activated carbon.[2]Very High
Crystallization Can provide very high purity product.May not be effective alone if Pd co-crystallizes.[6]Variable, often used as a final step.

Conclusion

The removal of residual palladium from reactions involving this compound requires a thoughtful and systematic approach. By understanding the potential challenges posed by the nitro and benzyloxy functional groups, and by employing a logical workflow of screening and optimization, researchers can confidently and consistently achieve the high levels of purity required for pharmaceutical applications. The use of selective metal scavengers, often in combination with a final crystallization step, represents the most robust strategy for meeting stringent regulatory requirements.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (2023).
  • Technical Support Center: Removing Palladium Catalyst Residues
  • How to Remove Palladium in three easy steps. Biotage. (2023).
  • Palladium Detection for API Purific
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. (2022).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry. (2014).
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development.
  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs.
  • Deactivation of palladium catalysts supported on functionalised resins in the reduction of aromatic nitrocompounds.
  • Quickly and Easily Remove Residual Metals
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Thiol-Functionalized Ethylene Periodic Mesoporous Organosilica as an Efficient Scavenger for Palladium: Confirming the Homogeneous Character of the Suzuki Reaction. PubMed. (2020).
  • ISOLUTE® Si-Thiol - Metal Scavenger. Biotage.
  • Analytical Methods to Determine Palladium in Environmental Matrices: A Review.
  • Conversion of the Nitro Group to the Nitroso in Aromatic Compounds: Case of p‐Nitrophenol Using the Catalytic Effect of Palladium.
  • Nitro compound reduction in the presence of robust palladium immobilized on modified magnetic Fe3O4 nanoparticles as a recoverable catalyst.
  • Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium C
  • Palladium nanoparticles confined in thiol-functionalized ordered mesoporous silica for more stable Heck and Suzuki catalysts.
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. (2021).
  • Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst.
  • Cubical Palladium Nanoparticles on C@Fe3O4 for Nitro reduction, Suzuki-Miyaura Coupling and Sequential Reactions.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. (2020).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • SUPPORTED PALLADIUM CATALYSTS FOR SELECTIVE LIQUID-PHASE HYDROGENATION OF AROMATIC NITRO COMPOUNDS.
  • Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. MDPI. (2019).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (2022).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

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Validation & Comparative

A Guide to the 1H NMR Spectral Features of 2-(Benzyloxy)-1-bromo-3-nitrobenzene and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating the structure of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(benzyloxy)-1-bromo-3-nitrobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for the title compound, this guide will leverage a high-quality predicted spectrum and compare it with the experimental spectra of structurally related isomers and analogs. This comparative approach allows for a deeper understanding of substituent effects on proton chemical shifts in polysubstituted benzene rings.

The Predicted ¹H NMR Spectrum of this compound

Due to the unavailability of an experimental spectrum in public databases, a predicted ¹H NMR spectrum of this compound was generated using advanced computational algorithms. These prediction tools utilize extensive databases of known spectra and sophisticated models of electronic and spatial effects to provide a reliable estimation of chemical shifts and coupling constants.

The predicted spectrum reveals a complex pattern of signals corresponding to the aromatic protons of the substituted benzene ring and the benzylic protons of the protecting group. The interpretation of this spectrum is crucial for confirming the identity and purity of the compound.

Below is a visual representation of the molecular structure and the predicted proton environments.

Caption: Molecular structure of this compound highlighting the different proton environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-47.85ddJ = 8.0, 1.5
H-67.65ddJ = 8.0, 1.5
H-57.45tJ = 8.0
Benzylic CH₂5.20s-
Phenyl (Bn)7.30-7.40m-

Comparative Spectral Analysis

To understand the rationale behind the predicted chemical shifts, a comparison with the experimental data of structurally similar compounds is invaluable. This analysis will focus on the influence of the bromo, nitro, and benzyloxy substituents on the aromatic proton signals.

The Parent System: Bromonitrobenzenes

The isomers of bromonitrobenzene provide a foundational understanding of the interplay between a halogen and a nitro group. The nitro group is a strong electron-withdrawing group, which deshields the aromatic protons, shifting their signals downfield. The bromine atom also has an electron-withdrawing inductive effect but a weaker electron-donating resonance effect.

Table 2: Experimental ¹H NMR Data for Bromonitrobenzene Isomers

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
1-Bromo-2-nitrobenzeneH-37.95dd8.1, 1.6
H-67.80dd8.1, 1.6
H-47.55td8.1, 1.6
H-57.45td8.1, 1.6
1-Bromo-3-nitrobenzeneH-28.17t2.0
H-67.98ddd8.0, 2.0, 1.0
H-47.75ddd8.0, 2.0, 1.0
H-57.40t8.0
1-Bromo-4-nitrobenzeneH-2, H-67.95d9.0
H-3, H-57.75d9.0

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1]

From this data, we can observe that protons ortho and para to the strongly deactivating nitro group are shifted significantly downfield.

The Influence of the Benzyloxy Group

The introduction of a benzyloxy group (-OCH₂Ph) introduces an ether linkage to the aromatic ring. The oxygen atom is electron-donating through resonance, which will shield the ortho and para protons, causing an upfield shift compared to the unsubstituted benzene. The methylene protons of the benzyl group typically appear as a singlet around 5 ppm, and the phenyl protons of the benzyl group will appear in the aromatic region, often as a complex multiplet.

Table 3: Experimental ¹H NMR Data for Butoxy- and Benzyloxy-nitrobenzene Analogs

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
1-Butoxy-2-nitrobenzeneH-37.73dd8.2, 1.8
H-67.43m-
H-4, H-56.95m-
1-Butoxy-3-nitrobenzeneH-27.79m-
H-67.71t2.4
H-47.41t8.2
H-57.21m-
p-(Benzyloxy)nitrobenzeneH-2, H-68.20d9.2
H-3, H-57.05d9.2
Benzylic CH₂5.20s-
Phenyl (Bn)7.35-7.45m-

Data for butoxy compounds from The Royal Society of Chemistry supplementary information.[2] Data for p-(Benzyloxy)nitrobenzene from PubChem.[3]

The data for the butoxy analogs, while not a perfect match, demonstrate the shielding effect of the alkoxy group, shifting ortho and para protons upfield. The data for p-(benzyloxy)nitrobenzene provides a direct comparison for the benzylic and phenyl protons of the protecting group.

Interpretation of the Predicted Spectrum of this compound

By combining the insights from the comparative compounds, we can rationalize the predicted ¹H NMR spectrum of the target molecule:

  • Aromatic Protons (H-4, H-5, H-6): These three protons on the benzene ring will exhibit a complex splitting pattern due to their proximity and coupling to each other.

    • H-4: This proton is ortho to the electron-withdrawing nitro group and meta to the bromine and benzyloxy groups. The strong deshielding effect of the nitro group is expected to shift this proton significantly downfield, consistent with the predicted value of 7.85 ppm. It will be split by H-5 (ortho coupling, J ≈ 8.0 Hz) and H-6 (meta coupling, J ≈ 1.5 Hz), resulting in a doublet of doublets.

    • H-6: This proton is ortho to the bromine atom and meta to the nitro and benzyloxy groups. The deshielding effect from the bromine and the meta-nitro group will place its signal downfield, as predicted at 7.65 ppm. It will be split by H-5 (ortho coupling, J ≈ 8.0 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz), also resulting in a doublet of doublets.

    • H-5: This proton is situated between H-4 and H-6 and is para to the bromine atom. It will experience ortho coupling from both H-4 and H-6. If the coupling constants are similar, this signal will appear as a triplet, as predicted at 7.45 ppm with J ≈ 8.0 Hz.

  • Benzylic Protons (CH₂): The two protons of the methylene group in the benzyloxy substituent are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet, as predicted at 5.20 ppm.

  • Phenyl Protons (Bn): The five protons on the phenyl ring of the benzyl group will resonate in the typical aromatic region, and due to their various electronic environments and potential for complex coupling, they are predicted to appear as a multiplet between 7.30 and 7.40 ppm.

Caption: A typical workflow for the acquisition and interpretation of a ¹H NMR spectrum.

Experimental Protocol

For researchers aiming to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual proton signal at ~7.26 ppm can be used as an internal reference.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

  • A standard one-pulse proton experiment should be performed.

  • Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The acquired free induction decay (FID) should be processed using appropriate NMR software.

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal.

Conclusion

This guide provides a comprehensive analysis of the expected ¹H NMR spectrum of this compound based on high-quality prediction and comparison with structurally related compounds. The predicted chemical shifts and coupling patterns are well-rationalized by considering the electronic effects of the bromo, nitro, and benzyloxy substituents. This information serves as a valuable resource for researchers in the positive identification and characterization of this and similar polysubstituted aromatic compounds. The provided experimental protocol offers a standardized method for obtaining high-quality experimental data for verification.

References

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70842, p-(Benzyloxy)nitrobenzene. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ChemAxon. NMR Predictor. [Link]

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A Senior Application Scientist's Guide to the 13C NMR Analysis of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method to map the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 2-(Benzyloxy)-1-bromo-3-nitrobenzene, a polysubstituted aromatic compound. Due to the absence of readily available experimental spectra for this specific molecule, this guide employs a predictive and comparative approach, grounded in fundamental principles of NMR spectroscopy and substituent effects. We will dissect the predicted chemical shifts by comparing them with structurally related, experimentally verified compounds, thereby providing a robust framework for spectral interpretation.

The Challenge: Predicting the 13C NMR Spectrum

The structure of this compound presents a complex analytical challenge due to the asymmetric substitution pattern on the benzene ring. The interplay between the electronic properties of the benzyloxy (electron-donating by resonance, electron-withdrawing by induction), bromo (weakly deactivating, electron-withdrawing), and nitro (strongly electron-withdrawing) groups dictates the unique chemical environment of each carbon atom.

To establish a reliable analytical baseline, a 13C NMR spectrum was predicted using the open-access database and prediction tool, nmrdb.org.[1][2] This algorithm, which relies on a vast database of existing experimental data, provides a strong starting point for our analysis.

Molecular Structure and Carbon Numbering

For clarity, the carbon atoms of this compound are numbered as follows:

Caption: Structure of this compound with carbon numbering.

Comparative Analysis with Structural Analogs

The core of this guide is a comparative analysis. By examining the experimental 13C NMR data of simpler, related molecules, we can understand the contribution of each substituent to the final chemical shifts in our target compound.

Comparison Data Summary

The following table presents the predicted 13C NMR chemical shifts for this compound alongside experimental data for three key structural analogs. This juxtaposition allows for a logical assignment of each carbon signal.

Carbon AtomThis compound (Predicted)1-Bromo-3-nitrobenzene (Experimental)[3][4]2-Bromoanisole (Experimental)[5][6][7]Benzyl Phenyl Ether (Experimental)[8][9]
C1 (C-Br)113.8 ppm122.7 ppm112.5 ppm-
C2 (C-O)152.1 ppm-156.0 ppm158.8 ppm (C-O)
C3 (C-NO₂)149.5 ppm149.9 ppm--
C4 127.1 ppm136.6 ppm129.0 ppm-
C5 124.9 ppm121.7 ppm122.0 ppm-
C6 134.2 ppm130.1 ppm128.0 ppm-
C7 (-OCH₂-)75.6 ppm--70.0 ppm
C8 (Benzyl ipso)135.2 ppm--137.1 ppm
Benzyl o/m/p 128.0-129.5 ppm--127.5-128.6 ppm

Note: Experimental data is sourced from SpectraBase and PubChem. Predicted data is from nmrdb.org.

Deconstructing the Spectrum: A Causality-Driven Interpretation

Aromatic Region (110-160 ppm)
  • C3 (ipso-Nitro): ~149.5 ppm The carbon atom directly attached to the strongly electron-withdrawing nitro group (C3) is expected to be significantly deshielded. This assignment is strongly supported by the experimental shift of 149.9 ppm for the C-NO₂ carbon in 1-bromo-3-nitrobenzene.[3][4]

  • C2 (ipso-Benzyloxy): ~152.1 ppm The oxygen of the benzyloxy group is electron-withdrawing through induction but electron-donating through resonance. In 13C NMR, the resonance effect often dominates for directly attached carbons, but the combined effect of adjacent electron-withdrawing groups (bromo at C1 and nitro at C3) leads to a downfield shift. This is comparable to the C-O carbon in 2-bromoanisole (156.0 ppm).[5][6]

  • C1 (ipso-Bromo): ~113.8 ppm The carbon bearing the bromine atom (C1) is typically found further upfield than might be expected based solely on electronegativity. This is a known "heavy atom effect." The predicted value of 113.8 ppm aligns well with the 112.5 ppm observed for the C-Br carbon in 2-bromoanisole, a more suitable analog for this position than 1-bromo-3-nitrobenzene due to the adjacent oxygen.[5][6]

  • C4, C5, C6 (Aromatic CH): The remaining three carbons are assigned based on the combined electronic effects. The C6 carbon (134.2 ppm) is ortho to the bromine and para to the nitro group, leading to significant deshielding. The C4 (127.1 ppm) is para to the bromine and ortho to the nitro group. The C5 carbon (124.9 ppm), being meta to all three substituents, is the most shielded of the aromatic CH carbons.

Aliphatic and Benzyl Region (70-140 ppm)
  • C7 (-OCH₂-): ~75.6 ppm The benzylic methylene carbon is deshielded by the adjacent oxygen atom. Its predicted shift of 75.6 ppm is slightly downfield compared to the 70.0 ppm seen in benzyl phenyl ether, likely due to the influence of the substituted, electron-poor aromatic ring it is attached to.[8][9]

  • C8 and Benzyl Phenyl Ring: ~128.0-135.2 ppm The carbons of the second (unsubstituted) phenyl ring of the benzyl group are expected to appear in their typical aromatic range. The ipso-carbon (C8) is predicted around 135.2 ppm, with the ortho, meta, and para carbons appearing between 128.0 and 129.5 ppm, consistent with the experimental data for benzyl phenyl ether.[8][9]

A Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible 13C NMR data, the following protocol should be followed. This protocol is designed as a self-validating system, with internal checks to guarantee data integrity.

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing a 1. Dissolve 20-50 mg of sample in ~0.7 mL of CDCl₃ b 2. Add Tetramethylsilane (TMS) as internal standard (0 ppm) a->b c 3. Transfer to a 5 mm NMR tube b->c d 4. Insert sample and lock on the deuterium signal of CDCl₃ c->d e 5. Shim the magnetic field to optimize homogeneity d->e f 6. Tune and match the 13C probe e->f g 7. Set acquisition parameters (zgpg30 pulse program) f->g h 8. Set spectral width (~240 ppm) and acquisition time (~1-2s) g->h i 9. Set relaxation delay (D1) to 2s and number of scans (>1024) h->i j 10. Acquire Free Induction Decay (FID) i->j k 11. Apply Fourier Transform to the FID j->k l 12. Phase and baseline correct the spectrum k->l m 13. Calibrate spectrum using TMS at 0.0 ppm l->m

Caption: Standard workflow for 13C NMR data acquisition and processing.

Key Causality-Driven Choices in the Protocol:

  • Choice of Solvent (CDCl₃): Deuterated chloroform is a common solvent for non-polar to moderately polar organic molecules and its carbon signal at ~77.16 ppm provides a secondary reference point.

  • Proton Decoupling (zgpg30): 13C spectra are typically acquired with broadband proton decoupling. This collapses the C-H coupling, resulting in a single sharp line for each unique carbon, which simplifies the spectrum immensely.

  • Number of Scans (>1024): The low natural abundance of the 13C isotope (~1.1%) necessitates acquiring a large number of scans to achieve a satisfactory signal-to-noise ratio.

Conclusion

The 13C NMR analysis of this compound is a prime example of how predictive data, when combined with a rigorous comparative analysis of known compounds, can lead to confident spectral assignment. By understanding the fundamental electronic effects of each substituent, we can logically deconstruct the complex spectrum and assign each resonance. The benzyloxy group at C2, the nitro group at C3, and the bromine at C1 create a unique electronic environment that deshields the directly attached C2 and C3 carbons to ~152.1 and ~149.5 ppm, respectively, while the heavy atom effect of bromine results in a C1 signal further upfield at ~113.8 ppm. The benzylic methylene and associated phenyl ring carbons are readily identified in their expected regions. This guide provides a comprehensive framework for researchers to interpret the 13C NMR spectrum of this and other similarly complex substituted aromatic systems.

References

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  • PubChem. (n.d.). Benzyl Phenyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

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  • SpectraBase. (n.d.). 1-Bromo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]

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A Comparative Guide to the Analytical Characterization of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unequivocal structural confirmation and purity assessment of intermediates are paramount. 2-(Benzyloxy)-1-bromo-3-nitrobenzene, a key building block, demands a rigorous analytical approach to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization of this multifaceted molecule. We will delve into the principles, practical applications, and expected outcomes of each method, offering insights honed from extensive laboratory experience.

The Molecular Blueprint: Understanding this compound

The structure of this compound incorporates several key features that dictate the most effective analytical strategies: a substituted aromatic ring, a bromo substituent, a nitro group, and a benzyloxy ether moiety. Each of these components yields a characteristic spectroscopic or chromatographic signature, and a multi-technique approach is essential for a complete and unambiguous characterization.

Orthogonal Analytical Approaches for Complete Characterization

A robust analytical workflow relies on the application of orthogonal techniques, where each method provides distinct and complementary information. For this compound, a combination of spectroscopic and chromatographic methods is indispensable.

Table 1: Comparative Overview of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural information, including proton and carbon environments, and connectivity.Unambiguous structure elucidation.Lower sensitivity compared to mass spectrometry.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, isotopic pattern of bromine is a key identifier.Isomers may not be distinguishable without chromatography.
FT-IR Spectroscopy Presence of functional groups (nitro, ether, aromatic).Fast, non-destructive, provides a molecular "fingerprint".Limited structural information for complex molecules.
UV-Vis Spectroscopy Information on the conjugated π-electron system.Simple, quantitative for purity assessment with a chromophore.Non-specific, many compounds absorb in the UV range.
Chromatography (HPLC/GC) Purity assessment, separation of isomers and impurities.High-resolution separation, quantitative analysis.Requires method development, GC may not be suitable for thermally labile compounds.

In-Depth Analysis: Techniques and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The substitution pattern on the nitro-bearing benzene ring and the distinct signals of the benzyloxy group provide a clear NMR spectrum. The electron-withdrawing nature of the nitro group and the bromine atom will deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield).[1] The benzylic protons will appear as a characteristic singlet, while the aromatic protons will exhibit complex splitting patterns that can be resolved using 2D NMR techniques like COSY and HSQC.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Nitrobenzene Ring): Three protons exhibiting doublet, triplet, or doublet of doublets in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.[1]

  • Aromatic Protons (Benzyl Group): Five protons in the range of δ 7.2-7.5 ppm.

  • Benzylic Protons (-OCH₂-): A singlet around δ 5.0-5.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Distinct signals for all 13 carbon atoms. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the bromine will also be deshielded.[1]

dot

Caption: NMR workflow for structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural clues. For halogenated compounds, MS is particularly informative.

Expertise & Experience: The presence of a single bromine atom is a definitive diagnostic tool in mass spectrometry. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][3] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity.[2][3] This signature is a powerful confirmation of the presence of bromine in the molecule.

Experimental Protocol (Electron Ionization - EI-MS):

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A pair of peaks at m/z corresponding to C₁₃H₁₀⁷⁹BrNO₃ and C₁₃H₁₀⁸¹BrNO₃ (approximately 307 and 309 g/mol ) with nearly equal intensity.

  • Fragmentation Peaks: Characteristic fragments corresponding to the loss of the nitro group (-NO₂), the benzyloxy group (-OCH₂Ph), or the bromine atom.

dot

MS_Fragmentation cluster_fragments Characteristic Fragments Molecule C₁₃H₁₀BrNO₃ m/z ≈ 307/309 Loss_NO2 [M-NO₂]⁺ Loss of Nitro Group Molecule:f1->Loss_NO2 Fragmentation Loss_Br [M-Br]⁺ Loss of Bromine Molecule:f1->Loss_Br Fragmentation Loss_OCH2Ph [M-OCH₂Ph]⁺ Loss of Benzyloxy Group Molecule:f1->Loss_OCH2Ph Fragmentation

Caption: Expected MS fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: For this compound, the most prominent and diagnostic peaks will be from the N-O stretching vibrations of the nitro group. Aromatic nitro compounds typically show two strong absorption bands.[4][5]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • The IR beam is passed through the crystal, and the sample's absorbance is measured.

  • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Expected FT-IR Absorption Bands:

  • N-O Asymmetric Stretch: A strong band in the range of 1550-1475 cm⁻¹.[4]

  • N-O Symmetric Stretch: A strong band in the range of 1360-1290 cm⁻¹.[4]

  • C-O-C Ether Stretch: A moderate band around 1250-1000 cm⁻¹.

  • Ar-H Bending: Bands in the fingerprint region (< 900 cm⁻¹) can indicate the substitution pattern on the aromatic ring.

  • C-Br Stretch: Typically observed in the far-IR region (below 600 cm⁻¹) and may not be readily apparent on a standard mid-IR spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expertise & Experience: The presence of the nitrobenzene chromophore will result in characteristic UV absorptions. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region.[6][7] The position and intensity of these bands can be influenced by the other substituents on the ring.

Experimental Protocol:

  • A dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) is prepared.

  • The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).

Expected UV-Vis Spectrum:

  • One or more strong absorption bands are expected in the 200-350 nm range, characteristic of the π → π* and n → π* transitions of the nitroaromatic system.[8]

Chromatographic Techniques (HPLC and GC): The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating components of a mixture, making them ideal for assessing the purity of this compound.

Expertise & Experience: The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. For this compound, HPLC is generally the preferred method due to its non-destructive nature and applicability to a wide range of compounds.[9] GC can also be used, but care must be taken to avoid thermal decomposition in the injector or column.[9] A UV detector is commonly used for HPLC analysis of aromatic compounds.[10][11]

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (determined from the UV-Vis spectrum).

  • Output: A chromatogram showing the retention time and peak area of the main compound and any impurities.

Gas Chromatography (GC) Method:

  • Column: A capillary column with a non-polar or moderately polar stationary phase.

  • Carrier Gas: An inert gas such as helium or nitrogen.

  • Injector and Detector Temperature: Optimized to ensure volatilization without degradation.

  • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. GC-MS provides the added benefit of identifying impurities.[11]

dot

Caption: Decision workflow for chromatographic purity analysis.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of multiple analytical techniques. While NMR stands as the definitive tool for structural elucidation, mass spectrometry provides crucial confirmation of molecular weight and the presence of bromine. FT-IR and UV-Vis spectroscopy offer rapid verification of key functional groups and electronic properties. Finally, chromatographic methods like HPLC and GC are indispensable for the quantitative assessment of purity. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the identity, structure, and purity of this vital chemical intermediate, thereby safeguarding the integrity of the entire synthetic and development pipeline.

References

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A Comparative Guide to the Reactivity of 2-(Benzyloxy)-1-bromo-3-nitrobenzene in Aryl Halide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Aryl Halides

Aryl halides are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their utility lies in their capacity to undergo a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, which are instrumental in constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[1][2][3] The specific reactivity of an aryl halide is intricately governed by the nature of the halogen and the electronic and steric effects of other substituents on the aromatic ring.

2-(Benzyloxy)-1-bromo-3-nitrobenzene is a trifunctional arene that presents a unique reactivity profile. The interplay between the bulky, electron-donating benzyloxy group and the strongly electron-withdrawing nitro group, positioned ortho and meta to the bromine atom, respectively, creates a nuanced electronic environment that dictates its behavior in chemical transformations.

Understanding the Reactivity Profile of this compound

The reactivity of this molecule is a product of competing electronic and steric influences.

  • Electronic Effects : The nitro group (-NO₂) is a potent electron-withdrawing group, both through inductive and resonance effects.[4] This significantly depletes electron density from the aromatic ring, making the carbon atom attached to the bromine more electrophilic. This increased electrophilicity generally facilitates the initial oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[5][6] The benzyloxy group (-OBn), while inductively withdrawing due to the oxygen atom, is a net electron-donating group through resonance, pushing electron density into the ring. However, its ortho position relative to the bromine introduces significant steric hindrance.

  • Steric Effects : The bulky benzyloxy group ortho to the bromine atom can sterically hinder the approach of the palladium catalyst. This steric crowding can sometimes slow down the rate of oxidative addition, counteracting the electronic activation provided by the nitro group.[7] However, in some cases, severe steric hindrance has been observed to accelerate aryl halide activation through alternative mechanistic pathways.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical understanding, we will compare the reactivity of this compound with other common aryl halides in three critical classes of reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of aryl halides in this reaction generally follows the order: I > Br > Cl.[7][8] Electron-withdrawing groups on the aryl halide typically enhance reactivity.[5][7]

Suzuki_Miyaura_Mechanism

Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst/LigandBaseConditionsYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O, 100°C, 12h~85-95[9]
1-Bromo-3-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O, 100°C, 12h90-98[9]
1-Bromo-4-nitrobenzenePhenylboronic acidPd/CK₂CO₃H₂O/EtOH, 120°C, 10 min (MW)High[7][10]
2-BromotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane, 80°C, 18h~80[11]
2-BromoanisolePhenylboronic acidPd/CK₂CO₃H₂O/EtOH, 120°C, 10 min (MW)High[7]

Analysis : this compound shows excellent reactivity in Suzuki-Miyaura coupling, comparable to 1-bromo-3-nitrobenzene.[9] The activating effect of the nitro group appears to overcome the potential steric hindrance from the ortho-benzyloxy group. Compared to less activated aryl bromides like 2-bromotoluene, it requires similar or milder conditions to achieve high yields. The reactivity is generally higher than that of analogous aryl chlorides, which often necessitate more active catalyst systems or harsher conditions.[11]

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, crucial for synthesizing aryl amines.[1][12] The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands often providing the best results.[13][14]

Buchwald_Hartwig_Mechanism

Comparative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseConditionsYield (%)Reference
4-(Benzyloxy)-2-bromo-1-fluorobenzene MorpholinePd₂(dba)₃/XPhosNaOtBuToluene, 100°CHigh[14]
1-Bromo-3-nitrobenzeneAnilinePd(OAc)₂/BINAPNaOtBuToluene, 100°C~95[1]
2-BromoanilineVarious AminesPd(dppf)Cl₂K₂CO₃Dioxane/H₂O, 90°C11-90[15][16]
Aryl ChloridesAmmoniaPd(OAc)₂/JosiphosK₃PO₄Dioxane, 110°C70-90[13]

Analysis : While specific data for this compound is not readily available in the searched literature, we can infer its reactivity from similar substrates. For instance, 4-(benzyloxy)-2-bromo-1-fluorobenzene undergoes efficient Buchwald-Hartwig amination.[14] The electron-withdrawing nitro group in our target molecule would further activate the C-Br bond towards oxidative addition.[17] It is expected to be more reactive than substrates like 2-bromoaniline, which lacks a strong activating group.[15][16] However, the choice of base is critical, as strong bases like KOtBu can be incompatible with nitro groups.[12] Weaker bases like K₂CO₃ or K₃PO₄ would be more suitable.

Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[2][18][19] The reactivity trend for the aryl halide is again I > Br > Cl.[2]

Comparative Data for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseConditionsYield (%)Reference
2-Substituted Aryl BromidesTrimethylsilylacetylenePd/CuEt₃NAcetonitrile, MW, 2-10 minGood to Excellent[7]
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd/CuEt₃NRoom TempSelective coupling at Iodo position[2]
Aryl ChloridesTerminal AlkynesPdCl₂(PCy₃)₂ (Cu-free)Cs₂CO₃Toluene, 120°CGood[19]
3-Bromo-1,2-dionesSubstituted AcetylenesPd(PPh₃)₄/CuIEt₃NTHF, rtGood[20]

Analysis : The electron-deficient nature of this compound makes it a highly suitable substrate for Sonogashira coupling.[5] While the ortho-benzyloxy group may slightly reduce yields compared to unhindered analogues, good to excellent conversions are expected, especially under microwave irradiation which can overcome steric barriers.[7] Its reactivity will be significantly higher than that of aryl chlorides, which often require copper-free conditions and more specialized catalysts to be effective.[19]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings.[21][22][23] This reaction is highly favored when strong electron-withdrawing groups, like -NO₂, are positioned ortho or para to a good leaving group (e.g., a halide).[24][25]

SNAr_Mechanism

Analysis : In this compound, the nitro group is meta to the bromine atom. This positioning is not ideal for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[24] Electron-withdrawing groups exert their strongest activating effect from the ortho and para positions. Therefore, our target molecule will be significantly less reactive in SNAr reactions compared to isomers like 1-bromo-2-nitrobenzene or 1-bromo-4-nitrobenzene, where the nitro group can effectively delocalize the intermediate negative charge.[24][25] While the reaction is not impossible, it would likely require harsher conditions (higher temperatures, stronger nucleophiles) than its ortho/para-nitro substituted counterparts.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 1-bromo-3-nitrobenzene (Representative)

This protocol is adapted for a typical activated aryl bromide and serves as a robust starting point for this compound.

  • Reaction Setup : In a round-bottom flask, combine 1-bromo-3-nitrobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent and Catalyst Addition : Add a 4:1 mixture of Toluene/H₂O (5 mL). Purge the mixture with an inert gas (Nitrogen or Argon) for 15 minutes.

  • Catalyst Introduction : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) to the flask under the inert atmosphere.

  • Reaction : Heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Protocol 2: Buchwald-Hartwig Amination of an Activated Aryl Bromide

This protocol provides a general method adaptable for this compound, using a milder base to accommodate the nitro group.

  • Reaction Setup : To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Catalyst System : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction : Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[14]

Conclusion

This compound is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. The potent electronic activation by the meta-nitro group generally enhances its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often outweighing the steric hindrance imposed by the ortho-benzyloxy group. Its performance is superior to that of many less-activated or sterically unhindered aryl bromides and significantly greater than analogous aryl chlorides.

Conversely, its utility in nucleophilic aromatic substitution (SNAr) is limited due to the meta-positioning of the nitro group, which prevents effective resonance stabilization of the key anionic intermediate. This guide provides the foundational data and mechanistic rationale for researchers to effectively incorporate this important building block into their synthetic strategies, enabling the efficient construction of complex target molecules.

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  • Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. Available from: [Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available from: [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Available from: [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available from: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available from: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]

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A Comparative Guide to the Safety and Handling of 2-(Benzyloxy)-1-bromo-3-nitrobenzene and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety, handling, and synthetic application of 2-(Benzyloxy)-1-bromo-3-nitrobenzene, a key intermediate in pharmaceutical manufacturing. Recognizing the paramount importance of laboratory safety and process optimization, this document offers a comparative evaluation with a viable and more direct alternative, 2-bromo-6-nitrophenol, particularly in the context of synthesizing the thrombopoietin receptor agonist, Eltrombopag. The information presented herein is intended to empower researchers to make informed decisions that enhance both safety and efficiency in their synthetic endeavors.

Part 1: In-depth Safety and Handling of this compound

This compound (CAS No. 688363-79-3) is a solid organic compound that serves as a crucial building block in multi-step organic syntheses.[][2] Its molecular structure, featuring a nitro group and a bromine atom, necessitates careful handling due to its inherent reactivity and potential health hazards.

Hazard Identification and Classification

Globally Harmonized System (GHS) classifications for this compound indicate that it is a hazardous substance. The primary concerns are:

  • Skin Irritation (H315): The compound can cause irritation upon direct contact with the skin.

  • Serious Eye Irritation (H319): Contact with the eyes can lead to serious irritation.

The GHS pictogram associated with this compound is the GHS07 exclamation mark, signifying its irritant properties.

Recommended Personal Protective Equipment (PPE) and Handling Procedures

Given its irritant nature, stringent adherence to safety protocols is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat must be worn to prevent skin exposure. Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: While not classified as a respiratory irritant, it is good practice to handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosol.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

Storage and Disposal

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.

Part 2: A Comparative Analysis of a Key Synthetic Alternative

In the synthesis of Eltrombopag, a notable alternative to the use of this compound is to start directly from its precursor, 2-bromo-6-nitrophenol.[3] This alternative route involves performing the Suzuki-Miyaura coupling reaction on the unprotected phenol before subsequent steps.

Profile of the Alternative: 2-bromo-6-nitrophenol

2-Bromo-6-nitrophenol (CAS No. 13073-25-1) is a solid compound that presents a different set of safety considerations.

  • Hazard Identification: This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and is also a skin and eye irritant.[4][5] Chronic exposure may potentially lead to liver and kidney damage.[6]

  • Handling and PPE: The handling procedures are similar to those for this compound, with an emphasis on preventing ingestion. A dust mask (type N95 or equivalent) is recommended in addition to standard PPE.

  • Storage: It should be stored in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents.[6]

Comparative Safety and Handling Data

The following table provides a side-by-side comparison of the key safety and handling parameters for this compound and its precursor, 2-bromo-6-nitrophenol.

FeatureThis compound2-bromo-6-nitrophenol
CAS Number 688363-79-313073-25-1
Physical Form SolidSolid
GHS Pictogram GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)
Key Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritationH302: Harmful if swallowed
Primary Routes of Exposure Skin and eye contactIngestion, skin and eye contact
Storage Recommendations Sealed in dry, room temperatureCool, dry, well-ventilated place[6]
Performance in Eltrombopag Synthesis: A Process-Based Comparison

The choice between these two starting materials has significant implications for the overall synthetic strategy for Eltrombopag.

  • Route 1: Using this compound: This route involves the initial protection of the hydroxyl group of 2-bromo-6-nitrophenol with a benzyl group, followed by a Suzuki-Miyaura coupling reaction with 3-carboxy phenyl boronic acid.[7][8] This adds an extra step to the synthesis (benzylation) and a subsequent deprotection step. However, the protected intermediate may offer better solubility or reactivity in the coupling step.

  • Route 2: Using 2-bromo-6-nitrophenol directly: This more convergent approach involves the direct Suzuki-Miyaura coupling of 2-bromo-6-nitrophenol with 3-carboxybenzeneboronic acid.[3] This eliminates the need for protection and deprotection steps, potentially leading to a more atom-economical and cost-effective process. However, the unprotected hydroxyl group might interfere with the coupling reaction, requiring careful optimization of reaction conditions.

The following diagram illustrates the two divergent synthetic pathways for a key intermediate in the synthesis of Eltrombopag.

G cluster_0 Route 1: Benzyl Protection Pathway cluster_1 Route 2: Direct Coupling Pathway 2-bromo-6-nitrophenol_1 2-bromo-6-nitrophenol Benzyl_Chloride Benzyl Chloride, K2CO3, KI 2-bromo-6-nitrophenol_1->Benzyl_Chloride Target_Compound This compound Benzyl_Chloride->Target_Compound Suzuki_Coupling_1 Suzuki-Miyaura Coupling (with 3-carboxy phenyl boronic acid) Target_Compound->Suzuki_Coupling_1 Protected_Intermediate Protected Biphenyl Intermediate Suzuki_Coupling_1->Protected_Intermediate 2-bromo-6-nitrophenol_2 2-bromo-6-nitrophenol Suzuki_Coupling_2 Suzuki-Miyaura Coupling (with 3-carboxy phenyl boronic acid) 2-bromo-6-nitrophenol_2->Suzuki_Coupling_2 Unprotected_Intermediate Unprotected Biphenyl Intermediate Suzuki_Coupling_2->Unprotected_Intermediate

Divergent synthetic routes to a key Eltrombopag intermediate.

Part 3: Experimental Protocols

The following are generalized protocols for the key reaction step in each synthetic pathway. Researchers should consult the primary literature for specific reaction conditions and scale-up considerations.

Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is based on established methods for Suzuki-Miyaura coupling reactions.[9][10][11]

  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq.), 3-carboxyphenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Direct Suzuki-Miyaura Coupling of 2-bromo-6-nitrophenol

This protocol is adapted from synthetic routes that utilize direct coupling.[3]

  • Reaction Setup: In a reaction vessel, combine 2-bromo-6-nitrophenol (1.0 eq.), 3-carboxybenzeneboronic acid (1.1 eq.), a palladium catalyst (e.g., 10% Pd/C), and a base (e.g., Na₂CO₃) in a suitable solvent (e.g., aqueous methanol).

  • Reaction: Heat the reaction mixture to reflux and monitor for completion.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. Acidify the filtrate to precipitate the product. The crude product can be further purified by recrystallization.

Part 4: Concluding Remarks and Recommendations

The choice between using this compound and proceeding with a direct coupling of 2-bromo-6-nitrophenol depends on several factors, including the desired scale of the synthesis, cost considerations, and the available equipment and expertise for process optimization.

  • Safety: Both compounds are hazardous and require careful handling. The primary hazard of this compound is irritation, while 2-bromo-6-nitrophenol is harmful if swallowed. Appropriate PPE and handling procedures are essential for both.

  • Efficiency: The direct coupling of 2-bromo-6-nitrophenol offers a more streamlined synthesis by eliminating protection and deprotection steps. This can lead to higher overall yields and reduced waste. However, this route may require more extensive optimization of the coupling conditions.

  • Cost: The cost of the starting materials and reagents for each route should be carefully considered. The additional steps in the benzyl protection route may increase the overall cost of the synthesis.

It is recommended that researchers carefully evaluate both synthetic routes in the context of their specific project goals. For process development and scale-up, the direct coupling of 2-bromo-6-nitrophenol presents an attractive option for a more efficient and economical synthesis of Eltrombopag and related compounds.

The following decision-making workflow can assist in selecting the appropriate starting material.

G start Start: Eltrombopag Intermediate Synthesis decision_1 Is process optimization for direct coupling feasible? start->decision_1 route_1 Proceed with Direct Coupling of 2-bromo-6-nitrophenol decision_1->route_1 Yes route_2 Utilize the Benzyl Protection Route via This compound decision_1->route_2 No safety_1 Handle with care: Harmful if swallowed, skin/eye irritant route_1->safety_1 safety_2 Handle with care: Skin and eye irritant route_2->safety_2 end Synthesize Intermediate safety_1->end safety_2->end

Sources

stability studies of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide to the Stability of 2-(Benzyloxy)-1-bromo-3-nitrobenzene for Researchers and Drug Development Professionals

Abstract

This compound is a key synthetic intermediate utilized in the development of pharmaceuticals and other fine chemicals.[][2] The inherent stability of such intermediates is a critical parameter, directly influencing synthesis yields, impurity profiles, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for evaluating the stability of this compound through forced degradation studies, a cornerstone of pharmaceutical development.[3] We will objectively compare its predicted stability against structurally related alternatives, offering expert insights into the causal mechanisms of degradation. The protocols and data herein are designed to establish a self-validating system for researchers, grounded in authoritative scientific principles and regulatory expectations.[4]

Introduction: The Structural Basis for Stability Concerns

The chemical architecture of this compound presents several functionalities that are potentially susceptible to degradation under common laboratory and manufacturing conditions. Understanding these structural liabilities is the first step in designing a robust stability study.

  • The ortho-Nitrobenzyl Ether Moiety: The arrangement of the benzyloxy group relative to the nitro group is reminiscent of the widely used ortho-nitrobenzyl (oNB) photolabile protecting group.[5] This structural motif is known to undergo photochemical cleavage. The underlying mechanism involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the cleavage of the C-O bond.[6][7] This predicts a significant susceptibility to photolytic degradation.

  • The Carbon-Bromine Bond: Aryl bromides are generally stable, but the C-Br bond can undergo homolytic cleavage under high-energy conditions, such as elevated temperatures or UV light, initiating radical-mediated degradation pathways.[8][9]

  • The Nitroaromatic System: The electron-withdrawing nature of the nitro group deactivates the aromatic ring, but it also makes the compound susceptible to specific degradation pathways, including reduction or nucleophilic attack under certain conditions.[10] Nitroaromatic compounds can also exhibit thermal instability.[11]

  • The Benzyl Ether Linkage: While generally robust, ether linkages can be susceptible to cleavage under strong acidic conditions (hydrolysis) or oxidation, particularly at the benzylic position.[12]

Designing a Comparative Forced Degradation Study

Forced degradation, or stress testing, is essential for elucidating degradation pathways and developing stability-indicating analytical methods.[13] To provide a meaningful comparison, we will evaluate this compound alongside two logical alternatives designed to probe the influence of specific structural features.

Comparison Compounds:

  • Compound A (Target): this compound

  • Compound B (Alternative 1 - Simplified Ether): 2-Methoxy-1-bromo-3-nitrobenzene. Rationale: Replacing the benzyl group with a non-photolabile methyl group will isolate the stability contribution of the benzylic C-H bonds.

  • Compound C (Alternative 2 - Isomer): 4-(Benzyloxy)-1-bromo-3-nitrobenzene. Rationale: Moving the benzyloxy group to the para position relative to the bromo substituent removes the ortho-relationship with the nitro group, which is predicted to significantly alter its photolytic and potential intramolecular degradation pathways.

The following diagram illustrates the experimental workflow for this comparative study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis & Interpretation P1 Prepare 1 mg/mL stock solutions of Compounds A, B, and C in Acetonitrile S1 Acid Hydrolysis (0.1 M HCl, 60°C, 24h) P1->S1 S2 Base Hydrolysis (0.1 M NaOH, 60°C, 4h) P1->S2 S3 Oxidative Degradation (3% H₂O₂, RT, 24h) P1->S3 S4 Thermal Degradation (Solid, 105°C, 48h) P1->S4 S5 Photolytic Degradation (Solution, ICH Option 1) P1->S5 Control Control Sample (No Stress, RT) P1->Control A1 Neutralize (if needed) & Dilute to 100 µg/mL S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 Control->A1 A2 Analyze via Stability-Indicating RP-HPLC-UV/PDA Method A1->A2 A3 Quantify % Degradation vs. Control A2->A3 A4 Identify Major Degradants (LC-MS/MS) A3->A4 A5 Propose Degradation Pathways A4->A5

Caption: Workflow for the comparative forced degradation study.

Experimental Protocols

Adherence to detailed, validated protocols is paramount for generating trustworthy and reproducible data.

Protocol 1: Forced Degradation Procedure

This protocol is applied to Compound A, B, and C.

  • Preparation of Stock Solutions: Accurately prepare a 1.0 mg/mL solution of each compound in HPLC-grade acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place approximately 10 mg of the solid compound in a glass vial and heat in an oven at 105°C for 48 hours. After cooling, dissolve in the mobile phase to a concentration of 100 µg/mL for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the compound in acetonitrile to illumination as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel sample, wrapped in aluminum foil, serves as the dark control.[13]

  • Sample Finalization: Before analysis, cool all samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final theoretical concentration of 100 µg/mL.

Protocol 2: Stability-Indicating RP-HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.[14][15]

  • Instrumentation: HPLC with a UV/Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm to detect impurities with different chromophores).

  • Injection Volume: 10 µL.

  • Method Validation: The stability-indicating nature of the method is confirmed by ensuring that degradation product peaks are well-resolved from the parent peak (resolution > 2) in all stressed samples.[4]

Comparative Stability Data (Illustrative)

The following tables summarize the expected outcomes of the forced degradation studies based on the known chemical principles of the functional groups involved.

Table 1: Summary of Forced Degradation Results (% Degradation)

Stress ConditionCompound A (Target)Compound B (Methoxy)Compound C (Isomer)Causality and Rationale for Expected Results
Acid Hydrolysis ~5-10%~2-5%~5-10%The benzyl ether is more susceptible to acid cleavage than the methyl ether. The position of the nitro group has minimal impact.
Base Hydrolysis < 2%< 2%< 2%Ether linkages are generally stable to base hydrolysis. Minimal degradation is expected for all compounds.
Oxidation (H₂O₂) ~15-25%< 5%~15-25%The benzylic C-H bonds in Compounds A and C are susceptible to oxidation. The methyl group in Compound B is far more resistant.
Thermal (Solid) ~5-8%~4-7%~5-8%Degradation is likely driven by the nitroaromatic and bromo functionalities, common to all compounds, leading to similar stability profiles.
Photolysis (Solution) ~40-60% < 5% ~5-10% Significant degradation for Compound A due to the ortho-nitrobenzyl effect.[6][7] Compound B lacks the necessary benzylic protons. Compound C lacks the critical ortho spatial arrangement, drastically reducing this degradation pathway.

Table 2: Major Predicted Degradation Products

Stress ConditionCompound A Degradant(s)Predicted Structure
Photolysis Degradant P1 + Benzaldehyde2-Hydroxy-1-bromo-3-nitrobenzene
Oxidation Degradant O1 + Benzoic Acid2-Hydroxy-1-bromo-3-nitrobenzene
Acid Hydrolysis Degradant H1 + Benzyl Alcohol2-Hydroxy-1-bromo-3-nitrobenzene

Mechanistic Interpretation and Proposed Pathways

The illustrative data strongly suggest that photolytic instability is the primary liability of this compound. The proposed mechanism, analogous to that of oNB photocleavage, is depicted below.[6]

G cluster_products Start 2-(Benzyloxy)-1-bromo- 3-nitrobenzene Excited Excited State Start->Excited hν (UV light) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Products Degradation Products Intermediate->Products Rearrangement & Cleavage Phenol 2-Hydroxy-1-bromo- 3-nitrobenzene Aldehyde Benzaldehyde

Caption: Proposed photolytic degradation pathway for Compound A.

This pathway highlights the critical role of the ortho positioning of the nitro and benzyloxy groups. In Compound C, this spatial relationship is absent, preventing the intramolecular hydrogen abstraction and leading to significantly enhanced photostability, comparable to the non-benzylic Compound B.

The oxidative and acid-hydrolysis pathways likely converge on the same primary degradant, 2-hydroxy-1-bromo-3-nitrobenzene, through different mechanisms. Oxidation attacks the weak benzylic C-H bond, while acid hydrolysis targets the ether oxygen.

Conclusion and Recommendations for Researchers

This comparative guide establishes a clear stability profile for this compound, identifying photolysis as its most significant liability.

Key Findings:

  • High Photolytic Instability: Direct exposure of solutions to UV or strong ambient light should be strictly avoided. Reactions and storage should be conducted in amber glassware or under light-protected conditions.

  • Moderate Oxidative Instability: Avoid strong oxidizing agents and minimize exposure to atmospheric oxygen, particularly at elevated temperatures.

  • General Stability: The compound exhibits good stability under basic, neutral, and mild thermal and acidic conditions.

Comparison Summary:

  • For applications requiring high photostability, an alternative lacking the ortho-nitrobenzyl motif, such as the isomeric 4-(Benzyloxy)-1-bromo-3-nitrobenzene (Compound C) or the non-benzylic 2-Methoxy-1-bromo-3-nitrobenzene (Compound B) , would be a superior choice. The selection between B and C would depend on the specific electronic and steric requirements of the subsequent synthetic steps.

By understanding these stability characteristics and implementing the provided protocols, researchers and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle, from synthesis and storage to its application in complex multi-step processes.

References

  • Wu, J-D., et al. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Mounika, K., et al. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research. [Link]

  • Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering Repository. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. [Link]

  • Holmes, S. A., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Georganics. (n.d.). This compound - High purity. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Juárez, J. F., et al. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere. [Link]

  • ResearchGate. (2023). Proposed pathways of nitrobenzene degradation by O3. [Link]

  • Nishiyama, S., et al. (1995). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). PubMed. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Faria, J., et al. (2012). Thermodynamic Properties of C1 and C2 Bromo Compounds and Radicals. A Relativistic ab Initio Study. ResearchGate. [Link]

  • European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. [Link]

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A Comparative Guide to the Synthesis of 2-(Benzyloxy)-1-bromo-3-nitrobenzene for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the efficient and reliable synthesis of key intermediates is a cornerstone of innovation. One such valuable building block is 2-(benzyloxy)-1-bromo-3-nitrobenzene, a precursor for a variety of complex molecular architectures. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The synthesis of this compound fundamentally involves the O-benzylation of 2-bromo-6-nitrophenol. The choice of synthetic methodology for this transformation is critical, impacting not only yield and purity but also scalability, cost-effectiveness, and environmental footprint. This guide will dissect three prominent methods: the classical Williamson ether synthesis, its modern variant utilizing phase-transfer catalysis (PTC), and the versatile Mitsunobu reaction.

At a Glance: Comparative Analysis of Synthetic Routes

Parameter Williamson Ether Synthesis Phase-Transfer Catalysis (PTC) Williamson Synthesis Mitsunobu Reaction
Starting Materials 2-bromo-6-nitrophenol, Benzyl bromide, Base (e.g., K₂CO₃, NaH)2-bromo-6-nitrophenol, Benzyl bromide, Base (e.g., NaOH, K₂CO₃), Phase-Transfer Catalyst2-bromo-6-nitrophenol, Benzyl alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD)
Typical Yield Good to Excellent (>85%)Excellent (>90%)Good to Excellent (80-95%)
Reaction Conditions Elevated temperatures (reflux)Room temperature to mild heatingMild (0 °C to room temperature)
Reaction Time 4-12 hours2-8 hours1-6 hours
Key Advantages Cost-effective, well-established, readily available reagents.Milder conditions, often faster, suitable for biphasic systems, potentially greener.Mild conditions, high functional group tolerance, stereospecific inversion (not applicable here).
Key Disadvantages Requires anhydrous conditions with strong bases like NaH, potential for side reactions at high temperatures.Catalyst cost and removal, potential for emulsions.Stoichiometric amounts of expensive reagents (PPh₃, DEAD/DIAD), generation of by-products (triphenylphosphine oxide, hydrazine derivative) that can complicate purification.
Scalability Readily scalable.Highly scalable and suitable for industrial applications.Can be challenging to scale up due to reagent cost and by-product removal.

Route 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a venerable and widely practiced method for the formation of ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide, generated in situ from the phenol and a base, attacks an alkyl halide.[2]

Mechanistic Rationale

The acidity of the phenolic proton in 2-bromo-6-nitrophenol is enhanced by the electron-withdrawing nitro group, facilitating its deprotonation by a moderately strong base like potassium carbonate. The resulting phenoxide then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol 2-Bromo-6-nitrophenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation benzyl_bromide Benzyl Bromide product This compound benzyl_bromide->product base Base (e.g., K₂CO₃) base->phenoxide phenoxide->product SN2 Attack salt Salt By-product

Caption: Workflow of the Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials:

  • 2-bromo-6-nitrophenol (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-bromo-6-nitrophenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Heat the mixture to 60-80 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Slowly add benzyl bromide to the reaction mixture.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

Route 2: The Efficiency Upgrade - Phase-Transfer Catalyzed Williamson Ether Synthesis

Phase-transfer catalysis (PTC) offers a significant process improvement for the Williamson ether synthesis, particularly for reactions involving a solid or aqueous base and an organic substrate.[3][4] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the reactive anion (in this case, the phenoxide) from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[5]

Mechanistic Rationale

The quaternary ammonium cation pairs with the phenoxide anion, forming an ion pair that is soluble in the organic solvent. This "solubilized" phenoxide can then readily react with benzyl bromide. This approach often allows for the use of less stringent anhydrous conditions and can accelerate the reaction rate.

PTC_Williamson_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol 2-Bromo-6-nitrophenol phenoxide Phenoxide (in aqueous phase) phenol->phenoxide Deprotonation benzyl_bromide Benzyl Bromide product This compound benzyl_bromide->product base Aqueous Base (e.g., NaOH) base->phenoxide ptc Phase-Transfer Catalyst (Q⁺X⁻) ion_pair Ion Pair (Q⁺ArO⁻ in organic phase) ptc->ion_pair phenoxide->ion_pair Phase Transfer ion_pair->product SN2 Attack

Caption: Workflow of the PTC Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials:

  • 2-bromo-6-nitrophenol (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.0 eq) as a 50% aqueous solution or solid

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene or dichloromethane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-6-nitrophenol and TBAB in toluene.

  • Add the aqueous solution of NaOH or solid K₂CO₃ to the vigorously stirred organic solution.

  • Add benzyl bromide dropwise to the biphasic mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (40-50 °C) for 2-8 hours, monitoring by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 3: The Mild and Versatile Alternative - The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the formation of ethers from an alcohol and a nucleophile with an acidic proton.[6][7] It is particularly advantageous when dealing with sensitive substrates that cannot tolerate the basic conditions of the Williamson synthesis. The reaction proceeds through an alkoxyphosphonium salt intermediate.[6]

Mechanistic Rationale

Triphenylphosphine reacts with an azodicarboxylate (like DEAD or DIAD) to form a betaine. This betaine then deprotonates the phenol to form a phenoxide-phosphonium ion pair. The alcohol (benzyl alcohol in this case) is then activated by the phosphonium species, and subsequent SN2 attack by the phenoxide yields the desired ether, along with triphenylphosphine oxide and the reduced azodicarboxylate as by-products.

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & By-products phenol 2-Bromo-6-nitrophenol alkoxyphosphonium Alkoxyphosphonium Salt phenol->alkoxyphosphonium benzyl_alcohol Benzyl Alcohol benzyl_alcohol->alkoxyphosphonium pph3 PPh₃ betaine Betaine Intermediate pph3->betaine dead DEAD/DIAD dead->betaine betaine->alkoxyphosphonium product This compound alkoxyphosphonium->product SN2 Attack tppo Triphenylphosphine Oxide hydrazine Hydrazine Derivative

Caption: Workflow of the Mitsunobu Reaction.

Detailed Experimental Protocol

Materials:

  • 2-bromo-6-nitrophenol (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-6-nitrophenol, benzyl alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography. The separation of the product from triphenylphosphine oxide can be challenging and may require careful chromatography.

Conclusion and Recommendations

For the synthesis of this compound, all three discussed methods are viable. The choice of the optimal route will depend on the specific priorities of the researcher and the context of the synthesis.

  • The Williamson ether synthesis is a robust and cost-effective choice for large-scale production, provided that the reaction conditions are carefully controlled.

  • The Phase-Transfer Catalyzed Williamson synthesis represents a significant improvement, offering milder conditions, often faster reaction times, and operational simplicity, making it an excellent choice for both lab-scale and industrial applications.[8]

  • The Mitsunobu reaction is a powerful tool for this transformation under very mild and neutral conditions, which is particularly beneficial if the substrate contains base-sensitive functional groups. However, the stoichiometric use of expensive reagents and the generation of by-products that can be difficult to remove make it less ideal for large-scale synthesis from a cost and process efficiency perspective.

For general laboratory synthesis where cost and atom economy are important considerations, the Phase-Transfer Catalyzed Williamson ether synthesis is highly recommended as it strikes an excellent balance between efficiency, mildness of conditions, and scalability.

References

  • BenchChem. (2025).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021).
  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Home Sunshine Pharma. This compound CAS 688363-79-3. Retrieved from [Link]

  • Bayrak, Ç., & Üç, E. M. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405-1416.
  • Bayrak, Ç., & Üç, E. M. (2022).
  • Google Patents. (2014). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
  • Mitsunobu, O. (1993). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of the Heterocyclic Chemistry, 30(1), 1-13.
  • ResearchGate. (2006). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. Retrieved from [Link]

  • Google Patents. (2008). CN104086433A - O-bromonitrobenzene synthesis production process.
  • National Center for Biotechnology Information. (2021).
  • Cram. Williamson Ether Synthesis Lab Report. Retrieved from [Link]

  • ResearchGate. (2017). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Retrieved from [Link]

  • CRDEEP Journals. (2015). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4).
  • Organic Chemistry Portal. Benzylic substitution, benzylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf.
  • ResearchGate. (2013). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved from [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. Among the vast array of chemical building blocks, halogenated nitroaromatic compounds like 2-(Benzyloxy)-1-bromo-3-nitrobenzene (CAS No. 688363-79-3) are invaluable. However, their utility is matched by the critical need for meticulous handling and a comprehensive understanding of their potential hazards. This guide serves as an essential operational and safety manual, providing in-depth, procedural guidance to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: More Than Just a Structure

This compound is a solid organic compound with a molecular weight of 308.13 g/mol .[1][2] Its structure, featuring a nitro group, a bromine atom, and a benzyl ether on an aromatic ring, dictates its reactivity and toxicological profile. The primary hazards associated with this compound are skin and eye irritation.[3][4]

Hazard Identification Summary:

Hazard StatementDescriptionGHS PictogramSignal Word
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning

Source: Sigma-Aldrich Safety Information[3][4]

While specific toxicity data for this exact molecule is limited, the presence of the nitrobenzene moiety warrants caution. Nitroaromatic compounds are known to be readily absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[5][6][7] Therefore, preventing dermal contact is of paramount importance.

The First Line of Defense: Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.

Essential PPE Ensemble
  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[8] For operations with a higher risk of splashing, such as transfers of large quantities or reactions under pressure, a full-face shield should be worn in conjunction with goggles.[9]

  • Hand Protection: Chemically resistant gloves are critical. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene should be considered.[10][11] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.

  • Body Protection: A standard laboratory coat is the minimum requirement. For larger scale work, a chemically resistant apron or coveralls should be worn.[9] Ensure that the lab coat is fully buttoned and the sleeves are rolled down.

  • Respiratory Protection: Work with this compound should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] If there is a potential for aerosol generation and a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[13]

Safe Handling and Operational Protocol: A Step-by-Step Approach

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Detailed Procedural Steps
  • Preparation:

    • Area Designation: Designate a specific area within the laboratory, preferably within a chemical fume hood, for handling this compound.

    • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14]

    • Spill Kit: Have a spill kit containing appropriate absorbent materials readily available.

  • Handling:

    • Weighing: Weigh the solid compound in a disposable weigh boat inside the fume hood to contain any dust.

    • Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Reaction Conditions: Be aware of the compound's reactivity. The nitro group can be reduced, and the bromine atom can participate in nucleophilic substitution reactions, particularly when the nitro group is in the ortho or para position, which is not the case here, making it less reactive to nucleophilic substitution.[15] The benzylic ether is generally stable but can be cleaved under certain conditions. Avoid strong oxidizing agents and strong bases.[13]

    • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Scoop the material into a labeled, sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[14]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Protocol

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Disposal waste_solid Unused/Expired Compound segregate_solid Solid Chemical Waste waste_solid->segregate_solid waste_liquid Contaminated Solvents segregate_halogenated Halogenated Organic Waste waste_liquid->segregate_halogenated waste_ppe Contaminated PPE (Gloves, etc.) waste_ppe->segregate_solid disposal_container Place in Clearly Labeled, Sealed Waste Containers segregate_halogenated->disposal_container segregate_solid->disposal_container disposal_service Arrange for Pickup by a Licensed Professional Waste Disposal Service disposal_container->disposal_service

Caption: Waste Disposal Protocol for this compound.

Detailed Disposal Steps
  • Segregation:

    • Solid Waste: Unused or waste this compound, as well as contaminated items like weigh boats and paper towels, should be collected in a designated, labeled container for solid chemical waste.

    • Liquid Waste: Solutions containing this compound should be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.

    • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a puncture-proof sharps container.

  • Containerization:

    • All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

    • Keep waste containers closed at all times, except when adding waste.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[12] Never dispose of this chemical down the drain or in the regular trash.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]

  • Storemasta. (2022). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Georganics. (n.d.). This compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • Public Health England. (2019). Nitrobenzene: toxicological overview. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.